molecular formula C7H6BrCl B123713 3-Bromo-4-chlorotoluene CAS No. 57310-39-1

3-Bromo-4-chlorotoluene

Cat. No.: B123713
CAS No.: 57310-39-1
M. Wt: 205.48 g/mol
InChI Key: UWXPTVKKHVOZLJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrCl and its molecular weight is 205.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXPTVKKHVOZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300899
Record name 3-Bromo-4-chlorotoluene
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Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57310-39-1
Record name 2-Bromo-1-chloro-4-methylbenzene
Source CAS Common Chemistry
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Record name NSC 139876
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Record name 57310-39-1
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Record name 3-Bromo-4-chlorotoluene
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Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Bromo-4-chlorotoluene, a versatile halogenated aromatic compound. It serves as a crucial building block in the synthesis of a variety of chemical intermediates and specialty chemicals, with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique molecular structure allows for diverse functionalization, making it a valuable component in the development of complex organic molecules.[2]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 57310-39-1[2][3][4][5]
Molecular Formula C7H6BrCl[2][3][5]
Molecular Weight 205.48 g/mol [2][3]
Appearance Colorless to pale yellow liquid or crystal[2][3]
Boiling Point 229.1°C at 760 mmHg[1][6]
Melting Point -20°C to -23°C[3]
Density 1.55 g/cm³[6]
Flash Point 104.5°C[6]
Refractive Index 1.566[6]
Solubility Soluble in organic solvents such as ethers and alcohols.[3]
Purity ≥98.0%[6]

Spectroscopic Data

Spectroscopic data is essential for the accurate identification and characterization of this compound.

Spectrum TypeData Source / Reference
Mass Spectrometry (GC-MS) Available on PubChem (J-57-3775-0)[7]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available on PubChem[7]

Note: While the existence of spectroscopic data is confirmed, detailed peak information was not available in the immediate search results. Researchers should refer to the cited databases for direct access to the spectra.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-chlorotoluene (B122035) with a brominating agent, such as bromine.[3] A more specific laboratory-scale synthesis starts from 2-Bromo-4-methylaniline.[4]

General Procedure for the Synthesis from 2-Bromo-4-methylaniline: [4]

  • Reaction Setup: In a suitable reaction vessel, mix tert-butyl nitrite (B80452) (48 mmol, 6.34 mL) and anhydrous copper(II) chloride (60 mmol, 8.07 g) in anhydrous acetonitrile (B52724) (100 mL) at 65 °C.

  • Addition of Starting Material: Slowly add 2-Bromo-4-methylaniline (30 mmol) to the reaction mixture under vigorous stirring over a period of 30 minutes.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 2 hours after the addition is complete.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into 20% hydrochloric acid (400 mL).

  • Extraction: Extract the aqueous layer with ether (3 x 120 mL).

  • Washing and Drying: Combine the organic phases, wash with brine (100 mL), and dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent and purify the crude product by flash column chromatography to yield this compound.

Application in Palladium-Catalyzed C-H Arylation

This compound is a useful intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2] It can be used to synthesize N-heterocycle-fused phenanthridines through a tandem N-H/C-H arylation of aryl-N-heteroarenes.[6]

General Procedure for Palladium-Catalyzed C-H Arylation:

While a specific protocol for this compound was not detailed, a general procedure for the palladium-catalyzed C-H arylation of heteroarenes with aryl bromides is as follows:

  • Catalyst System: A palladium catalyst, such as Pd(Pt-Bu3)2, is often employed.[8]

  • Base: A base, such as lithium tert-butoxide (LiO-t-Bu), is required for the reaction to proceed.[8]

  • Solvent: The choice of solvent can influence the regioselectivity of the reaction. Polar aprotic solvents like DMF and TMU are often effective.[8]

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up. The product is then purified by chromatography.

Visualizations

Synthesis of this compound

G Synthesis of this compound A 2-Bromo-4-methylaniline C This compound A->C Sandmeyer-type reaction B tert-butyl nitrite, CuCl2 Acetonitrile, 65°C

Caption: Synthesis of this compound from 2-Bromo-4-methylaniline.

Palladium-Catalyzed C-H Arylation Workflow

G General Workflow for Pd-Catalyzed C-H Arylation A This compound (Aryl Halide) D Arylated Heteroarene A->D B Heteroarene B->D C Palladium Catalyst Base, Solvent C->D Reaction

Caption: General workflow for the palladium-catalyzed C-H arylation using this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It may be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also important to avoid its release into the environment, as it may be toxic to aquatic organisms.[3] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Applications in Research and Development

This compound is a valuable intermediate in several key areas of chemical research and development:

  • Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceutical compounds, including those with potential antibacterial and antifungal properties.[2]

  • Agrochemical Production: This compound is used in the formulation of pesticides and herbicides.[2]

  • Material Science: It is utilized in the development of specialty polymers and resins to enhance material properties like thermal stability and chemical resistance.[2]

  • Organic Synthesis: As a versatile building block, it plays a crucial role in enabling chemists to create complex molecules efficiently.[2]

References

In-Depth Technical Guide: 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorotoluene (CAS: 57310-39-1), a halogenated aromatic compound. It serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical, agrochemical, and specialty chemical sectors.[1][2] This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety information.

Physicochemical and Quantitative Data

This compound, also known as 2-Bromo-1-chloro-4-methylbenzene, is a colorless to pale yellow liquid under standard conditions.[2][3][4] Its molecular structure, featuring both bromine and chlorine atoms on a toluene (B28343) backbone, imparts specific reactivity that makes it a valuable building block in organic synthesis.[1][2]

A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₆BrCl[1][2][3][5]
Molecular Weight 205.48 g/mol [1][2][3][5]
CAS Number 57310-39-1[1][2][3][5]
Density 1.5 - 1.55 g/cm³[1][3][4]
Boiling Point 220 - 230 °C at 760 mmHg[1][3]
Melting Point -23 to -20 °C[3]
Flash Point 104.5 °C[1][3][4]
Refractive Index 1.566[1][3][4]
Vapor Pressure 0.107 mmHg at 25°C[3]
XLogP3-AA 3.6[5][6]

Synthesis Pathway and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic bromination of 4-chlorotoluene (B122035).[3]

Synthesis_Pathway 4-chlorotoluene 4-chlorotoluene Reaction Electrophilic Aromatic Substitution 4-chlorotoluene->Reaction Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Reaction Product This compound Reaction->Product Purification

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound based on the bromination of 4-chlorotoluene.[3]

Materials:

  • 4-chlorotoluene

  • Liquid Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)

  • Anhydrous Iron(III) bromide (FeBr₃) or Iron filings (as catalyst)

  • An appropriate inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 4-chlorotoluene in the chosen inert solvent.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the stirred solution.

  • Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine from the dropping funnel to the reaction mixture. Maintain the temperature to control the reaction rate and prevent over-bromination. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize acidic byproducts (like HBr), and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound is a versatile reagent primarily used as an intermediate in multi-step organic syntheses.[1] Its halogenated structure allows for diverse functionalization through reactions such as cross-coupling, making it a valuable component in the development of complex molecules.[2]

  • Pharmaceuticals: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including compounds with potential antibacterial and antifungal properties.[2][4] For instance, it can be used to synthesize N-heterocycle-fused phenanthridines via palladium-catalyzed reactions.[4]

  • Agrochemicals: The compound is utilized in the production of pesticides and herbicides, contributing to the development of effective crop protection agents.[2][3]

  • Material Science: It is employed in the synthesis of specialty polymers and additives, where its incorporation can enhance properties like thermal stability and chemical resistance.[2]

Safety and Handling

This compound is a chemical that requires careful handling in a controlled laboratory or industrial environment.

  • Hazards: The compound may be harmful if ingested and can cause skin irritation.[3] It is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3]

  • Handling: Use in a well-ventilated area is crucial to avoid inhalation of vapors, which may be released at higher temperatures.[1][3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[3]

  • Storage: Store in a cool, tightly sealed container.[1][2] Some suppliers recommend storage at 0-8 °C.[2] Keep away from strong oxidizing agents.[1]

  • Disposal: Avoid release to the environment.[3] Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 3-Bromo-4-chlorotoluene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorotoluene, a halogenated aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic molecules. This document details its chemical structure, physical and chemical properties, a representative synthesis protocol, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-Bromo-1-chloro-4-methylbenzene , is a disubstituted toluene (B28343) derivative.[1][2] The molecule consists of a benzene (B151609) ring substituted with a methyl group, a chlorine atom, and a bromine atom. The substitution pattern places the bromine atom at position 3 and the chlorine atom at position 4 relative to the methyl group.

IdentifierValue
IUPAC Name 2-Bromo-1-chloro-4-methylbenzene
CAS Number 57310-39-1[1][2]
Chemical Formula C₇H₆BrCl[1][2]
Molecular Weight 205.48 g/mol [1][2]
SMILES Cc1ccc(Cl)c(Br)c1
InChI InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as ethers and alcohols.[1]

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 229.1 °C at 760 mmHg[3]
Melting Point -20 to -23 °C[1]
Density ~1.55 g/cm³[1]
Flash Point 104.5 °C[1]
Vapor Pressure 0.107 mmHg at 25°C[1]
Refractive Index 1.566[1]

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 4-chlorotoluene (B122035) using a brominating agent in the presence of a catalyst.[1]

Experimental Protocol: Bromination of 4-chlorotoluene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-chlorotoluene

  • Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Glacial acetic acid (as a solvent)

  • Sodium bisulfite solution (to quench excess bromine)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 4-chlorotoluene in glacial acetic acid.

  • Add a catalytic amount of iron powder or iron(III) bromide to the solution.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add bromine, dissolved in a small amount of glacial acetic acid, from the dropping funnel to the reaction mixture with constant stirring. The addition rate should be controlled to keep the reaction temperature below 10 °C.

  • After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly pouring the mixture into an ice-cold aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then recorded on a spectrometer.

Infrared (IR) Spectroscopy:

A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a drop of the liquid can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is then recorded.

Mass Spectrometry (MS):

A dilute solution of the compound in a volatile organic solvent is introduced into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Spectroscopic Data

¹H NMR:

  • A singlet for the methyl protons (CH₃) around 2.3-2.4 ppm.

  • Three aromatic protons in the range of 7.0-7.6 ppm, exhibiting coupling patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR:

  • A peak for the methyl carbon around 20 ppm.

  • Six aromatic carbon peaks in the range of 120-140 ppm. The carbons attached to bromine and chlorine will be downfield, and their chemical shifts can be estimated using empirical substituent effects.

IR Spectroscopy:

  • C-H stretching vibrations of the methyl group and the aromatic ring (around 2850-3100 cm⁻¹).

  • C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).

  • C-H bending vibrations of the methyl group and the aromatic ring.

  • Characteristic C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry:

  • The mass spectrum will exhibit a complex molecular ion (M⁺) peak cluster due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in M⁺, M+2, and M+4 peaks with a characteristic intensity pattern.

  • Major fragment ions would likely arise from the loss of a bromine atom, a chlorine atom, or a methyl group. A prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion is also expected.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries. Its two different halogen atoms allow for selective functionalization through various cross-coupling reactions.

Synthesis of Substituted Fluorenes

One notable application is in the synthesis of substituted fluorenes, which are important structural motifs in materials science and medicinal chemistry.

G BCT This compound Intermediate1 Organometallic Intermediate BCT->Intermediate1 Reaction with Mg or Li Intermediate2 Coupling Product BCT->Intermediate2 Suzuki or Stille Coupling Grignard Grignard Reagent (R-MgX) Arylboronic Arylboronic Acid (Ar-B(OH)2) Arylboronic->Intermediate2 Fluorenone Substituted Fluorenone Fluorenone->Intermediate2 Intermediate1->Fluorenone Nucleophilic Addition Fluorene Substituted Fluorene Intermediate2->Fluorene Cyclization/ Reduction Catalyst1 Ni or Pd Catalyst Catalyst2 Pd Catalyst Catalyst2->BCT Base Base Base->Arylboronic

Caption: Logical workflow for the synthesis of substituted fluorenes using this compound as a key intermediate.

Safety and Handling

This compound is considered harmful and an irritant. It may be toxic to aquatic organisms.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct chemical and physical properties, coupled with its reactivity in cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of functional molecules, particularly in the fields of drug discovery and materials science. This guide provides essential technical information to aid researchers and professionals in the effective and safe utilization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorotoluene from 4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-chlorotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the regioselective electrophilic aromatic bromination of 4-chlorotoluene (B122035). This document details the theoretical basis, a comprehensive experimental protocol, and methods for purification and characterization of the target compound.

Introduction

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing essential building blocks for the development of complex molecules with diverse biological activities. This compound is a key intermediate used in the synthesis of various pharmaceuticals and agrochemicals. The primary route to this compound is through the direct bromination of 4-chlorotoluene.

The key challenge in this synthesis is controlling the regioselectivity of the bromination reaction. The starting material, 4-chlorotoluene, possesses two substituents on the benzene (B151609) ring: a methyl group (-CH₃) and a chlorine atom (-Cl). Both of these groups are ortho, para-directing in electrophilic aromatic substitution reactions. The methyl group is an activating group, increasing the electron density of the ring, while the chlorine atom is a deactivating group, withdrawing electron density inductively but donating it through resonance. The interplay of these electronic effects, along with steric considerations, determines the position of the incoming bromine atom. The desired product, this compound, requires the bromination to occur at the position ortho to the chlorine atom and meta to the methyl group.

This guide provides a detailed protocol adapted from established methods for similar halogenations, focusing on conditions that favor the formation of the desired 3-bromo isomer.

Theoretical Basis of the Synthesis

The synthesis of this compound from 4-chlorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: A Lewis acid catalyst, typically iron(III) bromide (FeBr₃) generated in situ from iron and bromine, polarizes the bromine molecule (Br₂), creating a more potent electrophile, Br⁺. The presence of iodine can enhance the catalytic activity.

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-chlorotoluene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Regioselectivity in the Bromination of 4-chlorotoluene

The directing effects of the methyl and chloro groups are crucial in determining the product distribution.

  • Methyl Group (-CH₃): An activating, ortho, para-director. It directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para, which is blocked by the chlorine atom).

  • Chloro Group (-Cl): A deactivating, ortho, para-director. It directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, which is blocked by the methyl group).

Therefore, the possible mono-brominated products are 2-bromo-4-chlorotoluene (B1197611) and this compound. While the activating methyl group would be expected to have a stronger directing influence, experimental conditions can be optimized to favor bromination at the position ortho to the chlorine atom. A study on the analogous bromination of 4-fluorotoluene (B1294773) demonstrated that the use of an iron/iodine catalyst system in glacial acetic acid can significantly favor the formation of the 3-bromo isomer[1].

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 3-bromo-4-fluorotoluene (B1266451) and general methods for electrophilic aromatic bromination[1].

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Chlorotoluene126.5850.6 g (45.5 mL)0.40Starting material
Bromine159.8167.1 g (21.5 mL)0.42Corrosive and toxic
Iron Filings55.851.0 g-Catalyst precursor
Iodine253.810.5 g-Co-catalyst
Glacial Acetic Acid60.05200 mL-Solvent
Dichloromethane (B109758)84.93200 mL-Extraction solvent
10% Sodium Bisulfite Solution-As needed-To quench excess bromine
Saturated Sodium Bicarbonate Solution-100 mL-For neutralization
Brine-100 mL-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Reaction Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfate (B1220275) to neutralize HBr gas), add 4-chlorotoluene (50.6 g, 0.40 mol), glacial acetic acid (200 mL), iron filings (1.0 g), and iodine (0.5 g).

  • Addition of Bromine: Stir the mixture at room temperature. Slowly add bromine (67.1 g, 0.42 mol) from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 25-30 °C using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Work-up:

    • Pour the reaction mixture into 500 mL of cold water.

    • Add 10% sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product is a mixture of isomers. Purify the crude product by fractional distillation under reduced pressure to separate the this compound from the 2-bromo-4-chlorotoluene isomer and any unreacted starting material or di-brominated byproducts. The boiling point of this compound is approximately 229 °C at atmospheric pressure[2].

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₆BrCl[2]
Molar Mass 205.48 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~229 °C at 760 mmHg[2]
Density ~1.5 g/cm³[2]
CAS Number 57310-39-1[2]
Expected Spectroscopic Data for Characterization
Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.5 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 2.3 (s, 3H)
¹³C NMR (CDCl₃) δ ~138, 134, 132, 131, 129, 125, 20
IR (neat) ν (cm⁻¹) ~3000 (aromatic C-H), 1580, 1470 (C=C stretch), 1050 (C-Cl), 820, 750 (C-H bend)
Mass Spectrometry (EI) m/z (%) = 204/206 (M⁺), 125 (M⁺ - Br), 90 (M⁺ - Br - Cl)

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-Chlorotoluene 4-Chlorotoluene This compound This compound 4-Chlorotoluene->this compound Br₂, Fe, I₂ Glacial Acetic Acid

Caption: Synthesis of this compound from 4-chlorotoluene.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 4-Chlorotoluene, Glacial Acetic Acid, Fe, I₂ B Slowly add Bromine (25-30 °C) A->B C Stir at Room Temperature (12-18 h) B->C D Quench with Water and Sodium Bisulfite C->D E Extract with Dichloromethane D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry and Evaporate F->G H Fractional Distillation (Reduced Pressure) G->H I Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust pathway for the synthesis of this compound from 4-chlorotoluene. The presented experimental protocol, adapted from a reliable source for a similar transformation, provides a solid foundation for researchers. The key to a successful synthesis lies in the careful control of reaction conditions to maximize the yield of the desired 3-bromo isomer and efficient purification to isolate it from other byproducts. The provided data and visualizations serve as a comprehensive resource for the planning, execution, and analysis of this important organic transformation.

References

An In-depth Technical Guide to 3-Bromo-4-chlorotoluene: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-chlorotoluene, with the chemical formula C₇H₆BrCl, is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis.[1][2] Also known by its IUPAC name, 2-bromo-1-chloro-4-methylbenzene, this compound is a valuable building block for the production of a wide range of more complex molecules.[2][3] Its utility spans various industries, including pharmaceuticals, agrochemicals, and materials science, where it is employed in the synthesis of active pharmaceutical ingredients (APIs), pesticides, dyes, and specialty polymers.[2][4] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic methodologies of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Discovery and Historical Context

While the specific date and discoverer of this compound are not prominently documented, its history is intrinsically linked to the development of synthetic organic chemistry, particularly the methods for introducing halogen atoms onto aromatic rings. The synthesis of such compounds became more systematic following the discovery of key reactions in the 19th century.

The Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884, represents a pivotal moment in aromatic chemistry.[5] This reaction provides a reliable method to replace an amino group on an aromatic ring with a halide (among other groups) via a diazonium salt intermediate.[5][6] It is highly probable that the first intentional synthesis of this compound was achieved through a Sandmeyer-type reaction, given its efficiency in producing specific isomers of halogenated aromatics that are otherwise difficult to obtain. The development of electrophilic aromatic substitution reactions, such as the direct bromination of 4-chlorotoluene (B122035), also provided a viable, albeit sometimes less selective, pathway to this compound.[1]

The historical significance of this compound lies not in its final applications, but in its role as a versatile intermediate. Its bifunctional halogenated structure allows for selective reactivity in subsequent synthetic steps, such as cross-coupling reactions, which are fundamental in modern organic synthesis.[4]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or crystal at room temperature.[1][4][7] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 57310-39-1[2][4][7]
Molecular Formula C₇H₆BrCl[1][2][4]
Molecular Weight 205.48 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid/crystal[1][4][7]
Boiling Point 220 - 230 °C at 760 mmHg[1][2][7]
Melting Point -23 to -20 °C[1]
Density ~1.55 g/cm³[1][2][7]
Refractive Index 1.566[2][7][8]
Flash Point 104.5 °C[2][7][8]
Vapor Pressure 0.1 ± 0.4 mmHg at 25 °C[2][7]
Solubility Soluble in organic solvents like ethers and alcohols[1]
Purity (Assay) ≥98.0% - ≥99% (GC)[2][4][7]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is primarily achieved through two major routes: the electrophilic bromination of 4-chlorotoluene and the Sandmeyer reaction starting from a substituted aniline.

1. Electrophilic Bromination of 4-Chlorotoluene

This method involves the direct reaction of 4-chlorotoluene with a brominating agent, such as bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or elemental iron. The chlorine and methyl groups on the starting material direct the incoming bromine atom to the positions ortho and para to them. Since the para position to the methyl group is occupied by chlorine, the bromination occurs at the positions ortho to the methyl group (positions 2 and 6) or ortho to the chlorine group (position 3). The steric hindrance from the methyl group and the directing effect of the chloro group favor the formation of this compound.

General Experimental Protocol (Electrophilic Bromination):

  • Reaction Setup: A solution of 4-chlorotoluene is prepared in a suitable solvent (e.g., a halogenated solvent or no solvent). A catalytic amount of iron filings or FeBr₃ is added.

  • Bromination: Bromine is added dropwise to the mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The reaction is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched, often with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound isomer from other byproducts.

2. Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a highly regioselective route to this compound. A common pathway involves the diazotization of 2-Bromo-4-methylaniline, followed by the substitution of the diazonium group with chlorine using a copper(I) chloride catalyst.[9]

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 2-Bromo-4-methylaniline B Diazonium Salt Formation A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCl

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Detailed Experimental Protocol (Sandmeyer Reaction): [9]

This protocol is based on a general procedure for the synthesis of 4-chloro-3-bromotoluene from 2-bromo-4-methylaniline.[9]

  • Catalyst Preparation: Anhydrous copper(II) chloride (60 mmol, 8.07 g) and tert-butyl nitrite (B80452) (48 mmol, 6.34 mL) are mixed in anhydrous acetonitrile (B52724) (100 mL) and heated to 65 °C.

  • Diazotization and Substitution: 2-Bromo-4-methylaniline (30 mmol) is added slowly to the vigorously stirred mixture over 30 minutes.

  • Reaction Completion: The reaction mixture is stirred at 65 °C for an additional 2 hours.

  • Workup: After cooling, the mixture is poured into 20% hydrochloric acid (400 mL) and extracted with diethyl ether (3 x 120 mL).

  • Purification: The combined organic phases are washed with brine (100 mL), dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.[9]

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a free radical mechanism. It begins with a single-electron transfer from the copper(I) catalyst to the diazonium salt.[6] This forms a diazo radical and copper(II) halide. The diazo radical rapidly loses a molecule of nitrogen gas to generate an aryl radical. This aryl radical then abstracts a halogen atom from the copper(II) halide, forming the final aryl halide product and regenerating the copper(I) catalyst.[6]

G A Ar-N₂⁺ (Aryl Diazonium Ion) C [Ar-N₂•] + Cu(II)X₂ A->C Single Electron Transfer B Cu(I)X (Copper(I) Halide) B->C D Ar• + N₂ (Aryl Radical) C->D Loss of N₂ E Ar-X (Aryl Halide) D->E Halogen Abstraction from Cu(II)X₂ E->B Regenerates Cu(I)X

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Applications in Research and Industry

This compound is a non-isolated intermediate, meaning its value lies in its conversion to other high-value chemicals.

  • Pharmaceuticals: It is a key starting material for synthesizing various pharmaceutical compounds, including those with potential antibacterial and antifungal properties.[4] The specific placement of the bromo and chloro groups allows for selective functionalization in the development of complex APIs.

  • Agrochemicals: The compound is used in the production of pesticides and herbicides.[1][2][4] The halogenated toluene (B28343) structure is a common feature in many effective agrochemicals.

  • Advanced Synthesis: It serves as a precursor for synthesizing complex heterocyclic structures, such as N-heterocycle-fused phenanthridines and substituted fluorenes, through reactions like palladium-catalyzed tandem arylations.[7][9]

  • Material Science: It can be used in the development of specialty polymers and dyes, where its structure can influence properties like thermal stability and chemical resistance.[4]

This compound is a compound of significant synthetic utility rather than one of direct application. Its history is rooted in the foundational principles of aromatic substitution reactions. The availability of reliable and regioselective synthetic methods, particularly the Sandmeyer reaction and controlled electrophilic bromination, has made it an accessible and valuable intermediate for researchers and chemical manufacturers. The continued demand for novel pharmaceuticals, advanced agrochemicals, and specialty materials ensures that this compound will remain a relevant building block in the field of organic synthesis.

References

Spectroscopic Profile of 3-Bromo-4-chlorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. These predictions, combined with detailed experimental protocols, offer a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of isomers and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.6Doublet1HH-2
~ 7.3 - 7.4Doublet of Doublets1HH-6
~ 7.1 - 7.2Doublet1HH-5
~ 2.3 - 2.4Singlet3H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 138 - 140C-1
~ 133 - 135C-3
~ 131 - 133C-4
~ 130 - 132C-5
~ 128 - 130C-6
~ 125 - 127C-2
~ 20 - 22-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850MediumC-H stretch (aliphatic, -CH₃)
~ 1600 - 1450Strong, multiple bandsC=C stretch (aromatic ring)
~ 1200 - 1000StrongC-Br stretch
~ 850 - 750StrongC-Cl stretch
~ 900 - 800StrongC-H bend (out-of-plane, aromatic)

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
204/206/208High[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
125/127Moderate[M - Br]⁺
90Moderate[M - Br - Cl]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Data Acquisition for ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.[1] Place a small drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[1][2]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, direct injection or introduction via Gas Chromatography (GC-MS) is suitable. For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Employ a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.

  • Data Acquisition:

    • If using GC-MS, the sample is first vaporized and separated on a GC column.

    • The separated components then enter the ion source.

    • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded, plotting ion intensity versus m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution, particularly for bromine and chlorine, is a key feature for structural confirmation.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the complementary nature of these techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Neat Liquid Film on Salt Plates Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilution for GC-MS Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis Acq_MS->Proc_MS Interp Structure Elucidation Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

General workflow for spectroscopic analysis of a chemical compound.

Spectroscopic_Technique_Synergy cluster_techniques Spectroscopic Techniques Compound This compound (C₇H₆BrCl) NMR ¹H & ¹³C NMR Provides information on the carbon-hydrogen framework Determines the number and connectivity of different types of protons and carbons Compound->NMR IR Infrared (IR) Identifies functional groups present Detects characteristic vibrations of C-H, C=C, C-Br, and C-Cl bonds Compound->IR MS Mass Spectrometry (MS) Determines molecular weight and formula Shows molecular ion peak and fragmentation pattern, confirming elemental composition Compound->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Synergy of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. 3-Bromo-4-chlorotoluene is a substituted aromatic hydrocarbon, possessing a moderate degree of polarity due to the presence of bromine and chlorine atoms. Its solubility in various organic solvents is therefore dependent on the interplay of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding between the solute and the solvent.[1][2][3]

Qualitative Solubility of this compound

Based on available chemical literature, the solubility of this compound in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[4]

Solvent ClassExample SolventsQualitative Solubility
Alcohols Methanol, EthanolSoluble (Slightly in Methanol)[4]
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble
Halogenated Solvents Chloroform, DichloromethaneSlightly Soluble in Chloroform[4]
Aromatic Hydrocarbons Toluene, BenzeneExpected to be Soluble
Ketones AcetoneExpected to be Soluble
Esters Ethyl acetateExpected to be Soluble
Non-polar Hydrocarbons Hexane, HeptaneExpected to have low solubility

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental methodologies are recommended.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[5][6]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.[6]

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pored filter (e.g., a syringe filter) to ensure the complete removal of any solid particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).

Isothermal_Saturation_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., shaker bath) A->B Seal container C Centrifuge the mixture B->C Allow to settle D Filter the supernatant C->D E Analyze filtrate concentration (e.g., HPLC, GC) D->E F Calculate solubility E->F

Isothermal Saturation Method Workflow
Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.[7][8][9]

Methodology:

  • Saturated Solution Preparation: A saturated solution is prepared following the same procedure as in the isothermal saturation method (steps 1 and 2).

  • Aliquot Withdrawal: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is removed by evaporation. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of the solute to avoid any loss of the compound.

  • Drying: The container with the solid residue is then dried to a constant weight in a desiccator or a vacuum oven to ensure all residual solvent is removed.

  • Weighing: The container with the dry solute is weighed accurately.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[8]

Gravimetric_Analysis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_evap Evaporation & Drying cluster_calc Calculation A Prepare saturated solution (Isothermal method) B Transfer known volume/mass of clear solution to a pre-weighed container A->B C Evaporate the solvent B->C D Dry the residue to constant weight C->D E Weigh the container with the dry solute D->E F Calculate solubility E->F

Gravimetric Analysis Workflow

Logical Relationship for Solubility Prediction

The solubility of this compound in an organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Solubility_Logic cluster_energy_in Energy Input (Breaking Bonds) cluster_energy_out Energy Output (Forming Bonds) Solute_Solute Solute-Solute Interactions (LDF, Dipole-Dipole) Solubility Solubility Solute_Solute->Solubility Inversely proportional Solvent_Solvent Solvent-Solvent Interactions (LDF, Dipole-Dipole, H-Bonding) Solvent_Solvent->Solubility Inversely proportional Solute_Solvent Solute-Solvent Interactions (LDF, Dipole-Dipole) Solute_Solvent->Solubility Directly proportional

Factors Influencing Solubility

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively documented, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and professionals in the fields of chemistry and drug development to accurately determine its solubility for their specific applications. The principles and methodologies outlined herein are crucial for process optimization, formulation development, and ensuring the successful application of this important chemical intermediate.

References

A Technical Guide to the Nucleophilic Reactivity of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chlorotoluene is a key chemical intermediate whose value in organic synthesis, particularly in the pharmaceutical and agrochemical industries, is derived from its distinct electronic and structural properties.[1][2] This guide provides an in-depth analysis of its reactivity with various nucleophiles. The primary focus is on transition metal-catalyzed cross-coupling reactions, which leverage the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds to achieve selective functionalization. This document details the core principles of reactivity, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes reaction workflows and mechanisms.

Core Principles of Reactivity

The reactivity of this compound is governed by the interplay of the substituents on the aromatic ring: the electron-donating methyl group and the two halogen atoms. In the context of the most synthetically useful transformations—palladium-catalyzed cross-coupling reactions—the decisive factor is the relative strength of the C-Br and C-Cl bonds.

The oxidative addition of the aryl halide to a low-valent palladium(0) catalyst is typically the rate-determining step in catalytic cycles for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3] The generally accepted order of reactivity for aryl halides in this step is Ar-I > Ar-Br >> Ar-Cl.[3] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond. This inherent difference in reactivity is the foundation for achieving chemoselective, mono-functionalization of this compound, primarily at the C-Br position.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions provide a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds, largely supplanting harsher classical methods like traditional Ullmann condensations or nucleophilic aromatic substitution (SNAr) which often require high temperatures and strongly activated substrates.[4][5]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] For this compound, this reaction can be controlled to selectively form a C-N bond at the more reactive C-Br position. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the catalytic cycle.[2][6]

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination

NucleophileCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBuToluene10018>95[7]
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene1102485-95[7]
BenzylaminePd₂(dba)₃ (1.5) / RuPhos (3)K₃PO₄1,4-Dioxane10016~90[7]
Ammonium SulfatePd[P(o-tol)₃]₂ (0.5) / CyPF-tBu (0.5)NaOtBu1,4-Dioxane10012High[8]

Data is illustrative and based on protocols for analogous bromochloroarenes and bromoanilines, demonstrating high selectivity for the C-Br bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond.[3] This reaction is fundamental in the synthesis of biaryl compounds. As with amination, the selective coupling at the C-Br position of this compound is readily achievable.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

NucleophileCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O808-12High[7]
4-Tolylboronic AcidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80293[9]
3-Chlorophenylboronic AcidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80273[9]

Data is illustrative, based on protocols for analogous bromochloroarenes, demonstrating high selectivity for the C-Br bond.

Copper-Catalyzed Ullmann Condensation

While palladium catalysis is often preferred, the copper-catalyzed Ullmann reaction remains a viable method for forming C-O, C-S, and C-N bonds, particularly in industrial applications.[4] Modern protocols often use ligands like N,N-dimethylglycine or various diamines to enable the use of milder reaction conditions compared to the harsh, high-temperature methods used traditionally.[10][11] These reactions also exhibit high selectivity for the C-Br bond over the C-Cl bond.[12]

Table 3: Representative Conditions for Selective Ullmann C-O Coupling

NucleophileCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-CresolCuI (5) / PPh₃ (5)K₂CO₃Toluene10024~60[12]
PhenolCuI (10) / N,N-Dimethylglycine (20)Cs₂CO₃Dioxane9024High[11]

Data is illustrative, based on protocols for analogous bromochloroarenes, demonstrating high selectivity for the C-Br bond.[11][12]

Experimental Protocols

General Protocol for Selective Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from established procedures for the amination of bromo-chloro functionalized arenes.[7]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous toluene, followed by this compound, morpholine, and sodium tert-butoxide.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Dilute with ethyl acetate (B1210297) and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(4-chloro-3-methylphenyl)morpholine.

General Protocol for Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of bromo-chloro functionalized arenes.[7][9]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C and stir vigorously for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-3-methyl-1,1'-biphenyl.

Visualizations

Logical Pathway for Selective Reactivity

The following diagram illustrates the decision process for predicting the major product in a cross-coupling reaction with this compound.

G cluster_input Inputs cluster_process Decision Process cluster_output Predicted Outcome Start This compound + Nucleophile Catalyst Transition Metal Catalyst (e.g., Pd, Cu)? Start->Catalyst Conditions Reaction Conditions (Catalyst, Solvent, Temp.) Conditions->Catalyst Selective Selective Reaction at C-Br Site Catalyst->Selective Yes Harsh Other Pathways (e.g., Benzyne, SNAr) Low Selectivity Catalyst->Harsh No (e.g., high temp, strong base)

Caption: Decision pathway for reactivity of this compound.

General Experimental Workflow for Cross-Coupling

This diagram outlines the typical laboratory procedure for performing a palladium-catalyzed cross-coupling reaction.

G A Preparation B Reaction Setup (Inert Atmosphere) C Reaction Execution B->C D Workup C->D E Purification D->E F Analysis E->F A_1 Weigh Reagents: Aryl Halide, Nucleophile, Base A_1->B A_2 Prepare Catalyst/Ligand A_2->B A_3 Degas Solvents A_3->B

Caption: Standard laboratory workflow for cross-coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura reaction.

G Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Pd0->OA PdII_halide Ar-Pd(II)(L)n-Br OA->PdII_halide TM Transmetalation PdII_halide->TM PdII_aryl Ar-Pd(II)(L)n-Ar' TM->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RE->Product ArBr Ar-Br (this compound) ArBr->OA ArB Ar'-B(OH)2 + Base ArB->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a versatile substrate for nucleophilic substitution, primarily through palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for highly chemoselective functionalization at the bromine-substituted position. By carefully selecting the catalyst system, ligand, and reaction conditions, researchers can effectively perform a wide range of transformations, including C-N and C-C bond formations, to synthesize complex molecules with high precision and yield. This guide provides the foundational principles, representative data, and detailed protocols to enable the effective use of this important building block in research and development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-bromo-4-chlorotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The regioselectivity of these reactions is governed by the interplay of the directing effects of the methyl, bromo, and chloro substituents, as well as steric hindrance. This document outlines the theoretical principles, predicted outcomes, and, where available, experimental data for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, adapted from related procedures, are provided to facilitate further research and development.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings.[3] The reaction mechanism typically involves a two-step process:

  • Formation of a Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This initial attack is the rate-determining step and disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation to Restore Aromaticity: A weak base abstracts a proton from the sp³-hybridized carbon of the sigma complex, which restores the aromatic system and yields the substituted product.[3]

The reactivity of the benzene (B151609) ring and the position of the incoming electrophile are significantly influenced by the electronic properties of the substituents already present.[4]

Directing Effects of Substituents in this compound

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined directing effects of its three substituents:

  • Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

  • Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating, yet ortho-, para-directing. They withdraw electron density from the ring inductively, which deactivates the ring overall. However, they can donate electron density through resonance, which preferentially stabilizes the arenium ion when the attack is at the ortho and para positions.

In this compound, the positions on the aromatic ring are numbered as follows:

The available positions for substitution are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below:

PositionMethyl (-CH₃)Bromo (-Br)Chloro (-Cl)Overall Influence
C2 ortho (activating)meta (deactivating)meta (deactivating)Activated by the methyl group.
C5 meta (deactivating)ortho (activating)para (activating)Activated by both halogen groups.
C6 ortho (activating)para (activating)ortho (activating)Activated by all three groups.

Based on the additive effects of the substituents, the C6 position is the most activated, followed by the C2 and C5 positions. However, steric hindrance will also play a crucial role in determining the final product distribution.

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[5][6]

Predicted Regioselectivity:

Based on the directing effects, the primary products of nitration are expected to be 2-nitro-3-bromo-4-chlorotoluene and 6-nitro-3-bromo-4-chlorotoluene. The formation of 5-nitro-3-bromo-4-chlorotoluene is also possible. Given the steric hindrance from the adjacent methyl and bromo groups, substitution at the C2 and C6 positions might be affected.

Experimental Data:

While specific quantitative data for the nitration of this compound is scarce, the synthesis of 3-bromo-4-chloro-5-nitrotoluene (B3298172) has been reported, indicating that substitution at the C5 position is a viable pathway.

Experimental Protocol (Adapted from the nitration of halogenated toluenes): [7]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Reaction: Dissolve this compound in a minimal amount of a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a separate flask, also cooled in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate.

  • Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture over crushed ice.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Nitration

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Potential Products A This compound D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) E Nitration Reaction (Addition of Substrate) A->E B Conc. HNO₃ C Conc. H₂SO₄ D->E Generates NO₂⁺ F Reaction Quench (Ice Water) E->F G 2-Nitro-3-bromo-4-chlorotoluene F->G Isomer Mixture H 6-Nitro-3-bromo-4-chlorotoluene F->H Isomer Mixture I 5-Nitro-3-bromo-4-chlorotoluene F->I Isomer Mixture

Caption: Workflow for the nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen atom (typically Cl or Br) onto the aromatic ring. This reaction is usually catalyzed by a Lewis acid, such as FeCl₃ or FeBr₃.

Predicted Regioselectivity:

Similar to nitration, halogenation is expected to occur primarily at the C2 and C6 positions, directed by the activating methyl group. Steric hindrance may favor substitution at the C6 position over the C2 position.

Experimental Protocol (General Procedure for Bromination):

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Reagent Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture.

  • Reaction and Work-up: Stir the mixture at room temperature until the bromine color disappears. Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting product can be purified by distillation or chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid.[8] Sulfonation is often a reversible process.[9]

Predicted Regioselectivity:

The bulky nature of the sulfonation reagent (SO₃ or HSO₃⁺) will likely lead to a preference for substitution at the least sterically hindered positions. Therefore, substitution at the C6 position is expected to be favored over the C2 position.

Experimental Protocol (General Procedure for Sulfonation): [8]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, carefully add this compound to fuming sulfuric acid (oleum) at room temperature.

  • Heating: Gently heat the reaction mixture to a temperature between 60-80°C and maintain for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate out of the solution and can be collected by filtration. Alternatively, it can be isolated as its sodium salt by neutralizing the acidic solution with sodium hydroxide.

Directing Effects on this compound

G cluster_substituents Substituents cluster_positions Ring Positions A This compound B -CH₃ (Activating, o,p-directing) C -Br (Deactivating, o,p-directing) D -Cl (Deactivating, o,p-directing) H Electrophilic Attack B->H C->H D->H E C2 (ortho to -CH₃) F C5 (ortho to -Br, para to -Cl) G C6 (ortho to -CH₃, para to -Br, ortho to -Cl) H->E Favored H->F Possible H->G Most Favored (Sterics Permitting)

Caption: Directing effects of substituents on electrophilic attack.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, form new carbon-carbon bonds on the aromatic ring.[7] These reactions are catalyzed by strong Lewis acids like AlCl₃.

Predicted Feasibility and Regioselectivity:

The presence of two deactivating halogen substituents on the this compound ring makes it a relatively poor substrate for Friedel-Crafts reactions.[10][11] Strongly deactivated aromatic rings are generally unreactive under Friedel-Crafts conditions.[12][13] If the reaction were to proceed, it would likely require harsh conditions and would be directed by the activating methyl group to the C2 and C6 positions.

Experimental Protocol (General for Friedel-Crafts Acylation): [14]

  • Complex Formation: In a flask protected from moisture, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride to the AlCl₃ suspension to form the acylium ion complex.

  • Substrate Addition: Add this compound to the reaction mixture and allow it to stir at room temperature or with gentle heating.

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and remove the solvent. The product can be purified by chromatography or distillation.

Summary and Outlook

The electrophilic substitution reactions of this compound are governed by a complex interplay of electronic and steric effects. The activating methyl group directs incoming electrophiles to the ortho and para positions (C2, C6, and C4, with C4 being occupied). The deactivating but ortho-, para-directing halogen substituents also influence the regioselectivity.

Predictively, the C6 position is the most electronically favored site for substitution due to the reinforcing directing effects of all three substituents. However, steric hindrance from the adjacent methyl and bromo groups may direct substitution to the less hindered C2 or C5 positions.

Further experimental investigation is required to determine the precise isomer distributions and optimize reaction conditions for specific electrophilic substitution reactions on this versatile substrate. The protocols provided in this guide serve as a foundation for such studies, enabling researchers to explore the rich chemistry of this compound and its derivatives for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes: 3-Bromo-4-chlorotoluene in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-chlorotoluene is a versatile, di-halogenated aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its distinct halogen functionalities, a bromine and a chlorine atom, on a toluene (B28343) scaffold allow for selective and sequential functionalization through various cross-coupling reactions. This application note details the utility of this compound in the synthesis of key intermediates for targeted therapies, with a particular focus on the development of Tropomyosin receptor kinase A (TrkA) inhibitors, a promising class of drugs for the treatment of cancers and chronic pain.[3]

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that enables regioselective modifications. Typically, the carbon-bromine bond is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a diverse range of substituents at this position while leaving the chloro- group intact for subsequent transformations. This sequential functionalization is a powerful strategy in the construction of highly substituted aromatic cores found in many active pharmaceutical ingredients (APIs).[1][2]

This document provides detailed protocols for two key transformations of this compound: a Suzuki-Miyaura coupling to form a biaryl structure and a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. These reactions are fundamental in the synthesis of kinase inhibitor backbones.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 57310-39-1[1]
Molecular Formula C₇H₆BrCl[1]
Molecular Weight 205.48 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 229.1 ± 20.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 104.5 ± 11.9 °C[1]
Purity ≥98.0%[1]

Application in the Synthesis of a TrkA Kinase Inhibitor Intermediate

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[4][5] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[4] Therefore, inhibitors of Trk kinases are a significant area of focus in oncology drug development.[3][4]

The following sections outline the synthetic approach to a key biaryl amine intermediate, a common scaffold in TrkA inhibitors, starting from this compound.

Logical Workflow for Intermediate Synthesis

The overall strategy involves a two-step sequence of palladium-catalyzed cross-coupling reactions to construct the desired biaryl amine intermediate.

G A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B Step 1 C Biaryl Intermediate B->C D Buchwald-Hartwig Amination (with Amine) C->D Step 2 E Final Biaryl Amine Intermediate D->E

Caption: Synthetic workflow for the biaryl amine intermediate.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling at the C-Br bond of this compound with an arylboronic acid to yield a 2-chloro-5-methyl-biphenyl (B13146240) derivative.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst Base, Solvent reactant1->catalyst reactant2 +  Arylboronic Acid reactant2->catalyst product -> 2-Chloro-5-methyl-biphenyl Derivative catalyst->product G reactant1 2-Chloro-5-methyl-biphenyl Derivative catalyst Pd Catalyst, Ligand Base, Solvent reactant1->catalyst reactant2 +  Amine reactant2->catalyst product -> N-Aryl-2-amino-5-methyl-biphenyl Derivative catalyst->product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates PLCG PLCγ TrkA->PLCG Activates Inhibitor TrkA Inhibitor (Derived from Intermediate) Inhibitor->TrkA Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

References

Application Notes and Protocols: 3-Bromo-4-chlorotoluene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3-bromo-4-chlorotoluene as a strategic intermediate in the synthesis of modern agrochemicals. The focus is on its role as a precursor to key building blocks for the production of anthranilic diamide (B1670390) insecticides, a critical class of pesticides in modern crop protection. This document offers detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring bromine, chlorine, and a methyl group on the benzene (B151609) ring, provides multiple reactive sites for functionalization. This makes it a valuable starting material for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[2][3] One of the most significant applications of this compound is as a precursor to 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the manufacture of anthranilic diamide insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 57310-39-1[1]
Molecular Formula C₇H₆BrCl[1]
Molecular Weight 205.48 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 229.1 ± 20.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 104.5 ± 11.9 °C[1]

Synthetic Pathway to Anthranilic Diamide Insecticides

The primary application of this compound in the agrochemical industry is as a starting material for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is then coupled with a pyrazole-5-carboxylic acid derivative to form the final anthranilic diamide insecticide. The overall synthetic strategy is depicted below.

Synthetic Pathway A This compound B 4-Chloro-3-methylaniline (B14550) A->B Buchwald-Hartwig Amination C 2-Amino-5-chloro-3-methylbenzoic acid B->C Directed Ortho-Metalation & Carboxylation D Anthranilic Diamide Insecticide (e.g., Chlorantraniliprole) C->D Amide Coupling

Caption: Synthetic pathway from this compound to anthranilic diamide insecticides.

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from this compound.

Step 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound to yield 4-chloro-3-methylaniline. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, Pd catalyst, and ligand to a dry flask. prep2 Add a base (e.g., NaOtBu). prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (e.g., Argon). prep2->prep3 prep4 Add an ammonia (B1221849) surrogate (e.g., benzophenone (B1666685) imine) and solvent. prep3->prep4 react1 Heat the reaction mixture (e.g., 100 °C). prep4->react1 react2 Monitor reaction progress by TLC or GC-MS. react1->react2 workup1 Cool the reaction mixture and quench. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate the organic phase. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine (ammonia surrogate)

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add benzophenone imine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting imine is then hydrolyzed by treatment with an acid (e.g., 2 M HCl) to yield 4-chloro-3-methylaniline.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield: 85-95%

Step 2: Directed Ortho-Metalation and Carboxylation of 4-Chloro-3-methylaniline

This protocol details the regioselective introduction of a carboxylic acid group ortho to the amino group of 4-chloro-3-methylaniline. The amino group acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position.

Materials:

  • 4-Chloro-3-methylaniline

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried, three-necked flask under an argon atmosphere, add a solution of 4-chloro-3-methylaniline (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mmol) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush a slight excess of dry ice into a fine powder.

  • Carefully transfer the lithiated aniline (B41778) solution via cannula onto the powdered dry ice.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-chloro-3-methylbenzoic acid.

Expected Yield: 70-80%

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Chloro-3-methylanilineC₇H₈ClN141.6085-95
2-Amino-5-chloro-3-methylbenzoic acidC₈H₈ClNO₂185.6170-80

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex agrochemicals. The protocols outlined in these application notes provide a robust framework for the synthesis of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, which is a cornerstone for the production of commercially important anthranilic diamide insecticides. The methodologies presented are based on well-established synthetic transformations and can be adapted and optimized for specific research and development needs.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and a wide availability of commercial reagents, making it a staple in medicinal chemistry and materials science.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3-Bromo-4-chlorotoluene. A key feature of this substrate is the presence of two different halogen atoms. Based on the relative reactivity of aryl halides in Suzuki couplings (I > Br >> Cl), it is possible to achieve chemoselective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[1][3] This selective reactivity makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic molecules, which are often key intermediates in the development of pharmaceuticals and other advanced materials.[2][4]

Principle of the Reaction

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium(0) species. The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the desired biphenyl (B1667301) product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for similar aryl halides. Optimization of specific parameters such as catalyst, ligand, base, and solvent may be necessary to achieve the best results for a particular boronic acid coupling partner.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous organic solvent, followed by deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable chromatographic method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-chloro-3-methylbiphenyl (B7837629) derivative.

Data Presentation

The following tables summarize representative reaction conditions for the Suzuki coupling of aryl halides similar to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki Coupling with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Representative Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O (4:1)901285-95
2Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)100890-98
3PdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF/H₂O (10:1)1001688-96

Yields are representative and based on reactions with structurally similar aryl bromides. Optimization for this compound is recommended.

Table 2: Effect of Boronic Acid Substituent on Reaction Outcome (Representative Data)

EntryBoronic AcidCatalyst SystemBaseSolventRepresentative Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~90
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane~92
34-Chlorophenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene~85
43-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O~80

Data is illustrative and compiled from reactions with various aryl bromides to show general trends.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L2-Br) Pd0->OxAdd Oxidative Addition ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Transmetalation Transmetalation Intermediate (Ar-Pd(II)L2-Ar') OxAdd->Transmetalation Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activation BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Transmetalation->Pd0 Reductive Elimination Product 4-Chloro-3-methylbiphenyl (Ar-Ar') Transmetalation->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Boronic Acid, Base, Catalyst setup Combine Reagents in Flask reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup inert Evacuate & Backfill with Inert Gas (x3) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract with Organic Solvent cool->extract wash Wash with H2O & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Chemoselective Heck Reaction of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the chemoselective Heck reaction of 3-Bromo-4-chlorotoluene, a dihalogenated aromatic compound, leveraging the differential reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The inherent bond strength difference, where the C-Br bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for potential subsequent transformations.

Principle of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide to the palladium(0) center is a critical step. The reactivity of halogens in this step generally follows the trend: I > Br > OTf > Cl. This established trend is attributed to the differences in bond dissociation energies of the carbon-halogen bonds. Consequently, in a molecule like this compound, the palladium catalyst will preferentially insert into the C-Br bond, enabling a chemoselective Heck coupling reaction. This selectivity is crucial for the strategic synthesis of complex molecules where orthogonal reactivity of different halogen atoms is desired.

Experimental Protocol

This protocol is adapted from a procedure for a structurally similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, and is expected to provide a good starting point for the Heck coupling of this compound with various alkenes.[2] Optimization of reaction conditions may be necessary for specific alkene substrates to achieve optimal yields.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkene (e.g., Styrene, n-Butyl Acrylate)≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially Available
Triethylamine (B128534) (Et₃N)Anhydrous, ≥99.5%Commercially Available
Toluene (B28343)Anhydrous, ≥99.8%Commercially Available
Diethyl EtherAnhydrous, ≥99.7%Commercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica (B1680970) GelFor column chromatographyCommercially Available
Standard Glassware for Organic Synthesis--
High-Pressure Reaction Vessel--

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.06 eq).

  • Addition of Reagents: Add the desired alkene (1.2 eq), anhydrous toluene (5 mL per mmol of this compound), and triethylamine (1.5 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 16-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Quantitative Data Summary (Hypothetical based on related reactions):

EntryAlkeneProductYield (%)
1Styrene4-Chloro-3-styryltoluene65-85
2n-Butyl Acrylate(E)-Butyl 3-(4-chloro-3-methylphenyl)acrylate70-90
3Methyl Acrylate(E)-Methyl 3-(4-chloro-3-methylphenyl)acrylate75-92

Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Vessel with This compound, Pd(OAc)₂, P(o-tol)₃ B Add Alkene, Toluene, and Et₃N A->B C Seal and Purge with Inert Gas B->C D Heat to 120-140 °C for 16-24 h C->D Heating & Stirring E Cool to RT and Quench with Water D->E Reaction Completion F Extract with Diethyl Ether E->F G Wash, Dry, and Filter F->G H Concentrate and Purify by Column Chromatography G->H I Characterized Product H->I Final Product

Caption: Workflow for the Heck Reaction of this compound.

Catalytic Cycle Diagram

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ (Ar = 4-chloro-3-methylphenyl) pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)(alkene)-Br]L pd_complex->pi_complex alkene_coordination alkene_coordination Alkene Coordination alkyl_pd_complex [Alkyl-Pd(II)-Br]L₂ pi_complex->alkyl_pd_complex migratory_insertion migratory_insertion Migratory Insertion product_complex [H-Pd(II)(product)-Br]L₂ alkyl_pd_complex->product_complex beta_hydride_elimination beta_hydride_elimination β-Hydride Elimination product_complex->pd0 reductive_elimination product Product (4-Chloro-3-vinyltoluene derivative) product_complex->product reductive_elimination Reductive Elimination (with Base) base_hbr [Et₃NH]Br reductive_elimination->base_hbr aryl_halide This compound alkene Alkene base Base (Et₃N)

Caption: Catalytic Cycle of the Heck Reaction.

References

Application of 3-Bromo-4-chlorotoluene in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorotoluene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of chemical products, including pharmaceuticals, agrochemicals, and notably, dyes.[1] Its utility in dye manufacturing primarily stems from its ability to be converted into precursor molecules, such as 3-bromo-4-aminotoluene, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are valued for their diverse color palette and fastness properties, making them suitable for coloring textiles, plastics, and other materials. This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye derived from this compound.

Core Application: Synthesis of Azo Dyes

The primary application of this compound in dye manufacturing is as a starting material for the synthesis of the corresponding amino derivative, 3-bromo-4-aminotoluene. This amine is a versatile diazo component. The general synthetic pathway involves the diazotization of 3-bromo-4-aminotoluene to form a reactive diazonium salt, which is then coupled with a suitable coupling component (e.g., a naphthol derivative) to form the final azo dye.

The presence of the bromo and chloro substituents on the toluene (B28343) ring can influence the final properties of the dye, such as its color, lightfastness, and affinity for different fibers. Halogenated disperse dyes, for instance, are known for their applications on synthetic fibers like polyester.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative azo dye, 1-((3-bromo-4-methylphenyl)diazenyl)naphthalen-2-ol, starting from the precursor 3-bromo-4-aminotoluene.

Part 1: Synthesis of 3-Bromo-4-aminotoluene from p-Toluidine (B81030)

Reaction Scheme:

p-Toluidine → p-Acetotoluide → 3-Bromo-4-acetaminotoluene → 3-Bromo-4-aminotoluene

Materials:

  • p-Toluidine

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite

  • 95% Ethyl alcohol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Acetylation of p-Toluidine: Reflux 2 moles of commercial p-toluidine with 800 cc of glacial acetic acid for two hours.

  • Bromination: Cool the mixture to 45°C and stir. Slowly add 2.03 moles of bromine at a rate that maintains the temperature between 50-55°C. After the addition is complete, stir for another 30 minutes.

  • Precipitation: Pour the reaction mixture into 10 L of cold water containing 25 g of sodium bisulfite with vigorous stirring. The 3-bromo-4-acetaminotoluene will precipitate.

  • Isolation and Drying: Filter the precipitate by suction, wash with water, and press dry. The crude material should be partially dried before proceeding.

  • Hydrolysis: Reflux the partially dried 3-bromo-4-acetaminotoluene with 500 cc of 95% ethyl alcohol. Add 500 cc of concentrated hydrochloric acid to the boiling solution and continue refluxing for three hours. Crystals of 3-bromo-4-aminotoluene hydrochloride will separate.

  • Isolation of Hydrochloride: Pour the hot mixture into a beaker and cool thoroughly. Filter the hydrochloride by suction and wash with chilled alcohol.

  • Liberation of the Free Base: Suspend the hydrochloride in water and, with mechanical stirring, add a solution of sodium hydroxide. The 3-bromo-4-aminotoluene will separate as a heavy oil.

  • Purification: Separate the oil, dry it over solid sodium hydroxide, and distill under reduced pressure. The pure product is a colorless liquid.[2]

ParameterValueReference
Yield of crude 3-bromo-4-aminotoluene60-67% (based on p-toluidine)[2]
Boiling Point120-122°C / 30 mm[2]
Melting Point16-18°C[2]
Part 2: Synthesis of 1-((3-bromo-4-methylphenyl)diazenyl)naphthalen-2-ol

This protocol describes the diazotization of 3-bromo-4-aminotoluene and its subsequent coupling with 2-naphthol (B1666908) to produce a monoazo disperse dye.

Reaction Scheme:

3-Bromo-4-aminotoluene → 3-Bromo-4-methylbenzenediazonium salt + 2-Naphthol → 1-((3-bromo-4-methylphenyl)diazenyl)naphthalen-2-ol

Materials:

  • 3-Bromo-4-aminotoluene

  • Concentrated sulfuric acid

  • 95% Ethyl alcohol

  • Sodium nitrite (B80452)

  • 2-Naphthol

  • Sodium hydroxide

  • Ice

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a flask equipped with a mechanical stirrer, prepare a cold mixture of 800 cc of 95% ethyl alcohol and 200 cc of concentrated sulfuric acid.

    • Add 1.33 moles of crude 3-bromo-4-aminotoluene to the cold acid mixture.

    • Stir the solution and cool it to 10°C in an ice bath.

    • Slowly add a solution of 2.05 moles of sodium nitrite in 260 cc of water, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture for an additional 20 minutes to complete the diazotization.[3]

  • Preparation of Coupling Solution:

    • In a separate beaker, dissolve a molar equivalent of 2-naphthol in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the pure product.

    • Dry the purified dye in an oven at a controlled temperature.

ParameterValueReference
Product Name 1-((3-bromo-4-methylphenyl)diazenyl)naphthalen-2-olN/A
Molecular Formula C₁₇H₁₃BrN₂ON/A
Molecular Weight 341.21 g/mol N/A
Appearance Colored solidN/A
Yield Not explicitly foundN/A
Melting Point Not explicitly foundN/A

Visualizations

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis Start This compound Intermediate 3-Bromo-4-aminotoluene Start->Intermediate Amination Diazonium 3-Bromo-4-methylbenzenediazonium Salt Intermediate->Diazonium Diazotization (NaNO2, H+) Product Azo Dye Diazonium->Product Coupling 2-Naphthol Coupling->Product Azo Coupling

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Workflow for Azo Dye Synthesis

ExperimentalWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification Amine Dissolve 3-bromo-4-aminotoluene in acid Cooling1 Cool to 0-5°C Amine->Cooling1 Nitrite Add NaNO2 solution Cooling1->Nitrite Stirring1 Stir for 20-30 min Nitrite->Stirring1 Addition Slowly add diazonium salt Stirring1->Addition Diazonium Salt Solution Naphthol Dissolve 2-naphthol in NaOH solution Cooling2 Cool to 0-5°C Naphthol->Cooling2 Cooling2->Addition Stirring2 Stir for 30-60 min Addition->Stirring2 Filtration Vacuum Filtration Stirring2->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from solvent Washing->Recrystallization Drying Dry the final product Recrystallization->Drying

Caption: Step-by-step experimental workflow for the synthesis of the target azo dye.

References

Laboratory Scale Synthesis of 3-Bromo-4-chlorotoluene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Bromo-4-chlorotoluene, a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals. The described method utilizes a Sandmeyer-type reaction starting from 2-Bromo-4-methylaniline. This application note includes a comprehensive experimental procedure, characterization data, and a workflow diagram to ensure reproducibility and guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrCl. Its structure, featuring bromine and chlorine substituents on the toluene (B28343) ring, makes it a versatile building block in organic synthesis. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the development of complex molecules, including active pharmaceutical ingredients and agrochemicals. This protocol details a reliable laboratory-scale synthesis via a Sandmeyer reaction, a well-established method for the conversion of aryl amines to aryl halides.

Physicochemical Properties and Characterization Data

The successful synthesis of this compound can be confirmed by its physicochemical properties and spectroscopic data.

ParameterValueReference
Appearance Colorless to pale yellow liquid or crystal[1][2]
Molecular Formula C₇H₆BrCl[3]
Molecular Weight 205.48 g/mol [3]
Boiling Point 220-230 °C[1]
Melting Point -20 to -23 °C[1]
Density ~1.50 g/cm³[1]

Spectroscopic Data:

TechniqueData
¹H NMR Predicted: Aromatic protons will appear as multiplets in the range of δ 7.0-7.6 ppm. The methyl group will appear as a singlet around δ 2.3-2.4 ppm.
¹³C NMR Predicted: Aromatic carbons will appear in the range of δ 120-140 ppm. The methyl carbon will appear around δ 20 ppm.
IR (Infrared) Predicted: Characteristic peaks for C-H stretching of the aromatic ring and methyl group (around 3000-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br and C-Cl stretching (in the fingerprint region below 1000 cm⁻¹).

Experimental Protocol: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is adapted from a procedure published in Bioorganic and Medicinal Chemistry Letters.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine anhydrous copper(II) chloride (1.2 equivalents) and anhydrous acetonitrile.

  • Addition of Reactants: To this suspension, add tert-butyl nitrite (1.6 equivalents). Heat the mixture to 65 °C with stirring.

  • Slow Addition of Amine: Slowly add a solution of 2-Bromo-4-methylaniline (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture over a period of 30 minutes. Maintain vigorous stirring.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 2 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20% hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fast column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix CuCl2 and Acetonitrile B Add tert-Butyl Nitrite and Heat to 65 °C A->B C Slowly Add 2-Bromo-4-methylaniline B->C D Stir at 65 °C for 2 hours C->D E Cool and Quench with 20% HCl D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry with Na2SO4 and Concentrate G->H I Fast Column Chromatography H->I J J I->J Pure this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Halogenated organic compounds and strong acids should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed application note and protocol provides a robust method for the laboratory-scale synthesis of this compound, which should prove valuable for researchers in organic synthesis and drug development.

References

Application Note: Selective Grignard Reagent Formation from 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective formation of a Grignard reagent, 2-chloro-5-methylphenylmagnesium bromide, from the dihalogenated starting material, 3-Bromo-4-chlorotoluene. By exploiting the differential reactivity between aryl bromides and chlorides, the Grignard reagent can be prepared with high selectivity at the carbon-bromine bond. This organometallic intermediate is a valuable building block in organic synthesis, enabling the formation of new carbon-carbon bonds for the development of complex molecules and pharmaceutical intermediates.

Introduction

Grignard reagents (RMgX) are highly versatile organometallic compounds widely used in organic synthesis for creating new carbon-carbon bonds.[1][2][3][4] The formation of these reagents from substrates containing multiple halogen atoms presents a challenge in chemoselectivity. The starting material this compound possesses both a bromine and a chlorine atom attached to the aromatic ring. The C-Br bond is more susceptible to oxidative addition with magnesium than the stronger C-Cl bond, allowing for the selective formation of the Grignard reagent at the bromine position.[5][6] This note details the procedure to synthesize 2-chloro-5-methylphenylmagnesium bromide, a key intermediate for compounds such as 2-chloro-5-methylbenzoic acid.[7]

Principle of the Method

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[2][3] The magnesium metal inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[5] The reactivity of halogens in this reaction follows the order I > Br > Cl > F.[4][5] This reactivity difference is exploited to selectively form the Grignard reagent from this compound at the more reactive C-Br bond, leaving the C-Cl bond intact. The reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are strong bases that react readily with water or other protic sources, which would quench the reagent and halt the desired reaction.[3][8]

Experimental Protocol

This protocol is adapted from established methods for Grignard reagent synthesis.[9]

3.1 Materials and Equipment

  • This compound (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane (B42909) (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply for inert atmosphere

  • Schlenk line or equivalent apparatus for handling air-sensitive reagents

3.2 Glassware and Reagent Preparation

  • All glassware must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of dry inert gas (Nitrogen or Argon).[10]

  • Magnesium turnings should be placed in the reaction flask and can be activated by stirring under vacuum with gentle heating or by the addition of a small initiator.[10]

  • Anhydrous THF must be used. It can be freshly distilled from a drying agent or sourced commercially in a sealed, dry container.[10]

3.3 Grignard Reagent Formation Workflow

Grignard_Workflow Experimental Workflow for Grignard Reagent Formation cluster_setup 1. Reaction Setup cluster_initiation 2. Initiation cluster_formation 3. Reagent Formation cluster_product 4. Product setup_flask Place Mg turnings (1.5 eq) in oven-dried 3-neck flask assemble Assemble glassware (condenser, dropping funnel) under inert gas (N2/Ar) setup_flask->assemble add_initiator Add initiator (e.g., one I2 crystal) setup_flask->add_initiator add_thf Add anhydrous THF to cover Mg assemble->add_thf prepare_halide Prepare solution of this compound (1.0 eq) in anhydrous THF in dropping funnel add_initiator->prepare_halide add_aliquot Add small aliquot (~10%) of halide solution to initiate reaction (observe color change/reflux) add_initiator->add_aliquot slow_addition Add remaining halide solution dropwise maintaining gentle reflux add_aliquot->slow_addition reflux Heat mixture at reflux for 1-2 hours after addition is complete slow_addition->reflux cool Cool the resulting grey/brown solution to room temperature reflux->cool product Grignard Reagent: 2-Chloro-5-methylphenylmagnesium Bromide in THF solution reflux->product cool->product

Caption: Workflow for the synthesis of 2-chloro-5-methylphenylmagnesium bromide.

3.4 Step-by-Step Procedure

  • Setup: Add magnesium turnings (1.5 eq) to the dry three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel. Seal the system and purge with inert gas.

  • Initiation: Add a minimal amount of anhydrous THF to just cover the magnesium. Add a single crystal of iodine. The disappearance of the brown iodine color indicates activation of the magnesium surface.[1][10]

  • Reagent Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion (~10%) of this solution to the magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be required.

  • Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Storage and Use: Cool the resulting dark grey or brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It should be used immediately or stored under an inert atmosphere.

Application Example: Synthesis of 2-Chloro-5-methylbenzoic Acid

To demonstrate the utility of the prepared Grignard reagent, it can be reacted with an electrophile such as carbon dioxide (from dry ice) to produce a carboxylic acid.[3]

  • Crush dry ice and place it in a separate flask, purging with inert gas.

  • Slowly transfer the prepared Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Quench the reaction by slowly adding aqueous acid (e.g., 1M HCl) to protonate the carboxylate salt.

  • Perform a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether) to isolate the product.

  • The organic layers can be combined, dried, and the solvent evaporated to yield the crude 2-chloro-5-methylbenzoic acid, which can be further purified by recrystallization.

Quantitative Data

The following table summarizes representative reaction conditions and expected outcomes for the formation and subsequent reaction of the Grignard reagent from this compound.

ParameterValue / ConditionReference
Starting Material This compound[9]
Reagent Magnesium Turnings[9]
Solvent Anhydrous Tetrahydrofuran (THF)[9]
Initiator Iodine or 1,2-dibromoethane[1]
Reaction Temperature 10 - 80 °C (Reflux in THF is ~66°C)[9]
Subsequent Reaction Quenching with N,N-dimethylformamide[9]
Reported Yield 64.9% (for the aldehyde product)[9]

Note: The reported yield is for the subsequent reaction to form 2-chloro-5-methylbenzaldehyde, which implies a high conversion of the Grignard reagent itself.

Troubleshooting

  • Reaction Fails to Initiate: This is the most common issue.

    • Cause: Passivated magnesium oxide layer on the turnings; presence of moisture.

    • Solution: Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[1] Gentle warming with a heat gun can also help. Ensure all glassware and solvents are scrupulously dry.[3]

  • Low Yield:

    • Cause: Incomplete reaction; premature quenching of the Grignard reagent; formation of Wurtz coupling side products.

    • Solution: Ensure the reaction goes to completion by allowing sufficient reflux time. Maintain a slow addition rate of the halide to minimize coupling reactions.[11] Verify the absence of water, air, or other acidic protons in the reaction mixture.[8]

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric upon concentration. Handle them under an inert atmosphere at all times.

  • Anhydrous ethereal solvents like THF and diethyl ether are extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.[3]

  • The reaction can be exothermic. Maintain controlled addition and have an ice bath ready to manage the reaction temperature if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

The selective formation of 2-chloro-5-methylphenylmagnesium bromide from this compound is a reliable and efficient process. By carefully controlling reaction conditions, particularly ensuring an anhydrous environment, this valuable synthetic intermediate can be prepared in high yield for use in various applications within research and drug development.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—on 3-Bromo-4-chlorotoluene. This substrate offers a versatile platform for the synthesis of complex molecules through sequential functionalization, leveraging the differential reactivity of its bromine and chlorine substituents.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] For dihalogenated substrates like this compound, the well-established reactivity trend of halogens in oxidative addition to a palladium(0) center (I > Br > Cl) allows for chemoselective functionalization.[3] The more labile carbon-bromine bond can be selectively coupled under conditions that leave the more robust carbon-chlorine bond intact for subsequent transformations. This sequential approach is highly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.

This document outlines detailed experimental procedures, presents quantitative data for representative reactions, and provides visual diagrams of the catalytic cycles and experimental workflows.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide.[4][5]

Data Presentation

The following table summarizes the reaction conditions and yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃1,4-Dioxane901892
33-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851688
Experimental Protocol: Synthesis of 5-Chloro-2-methyl-3-phenyl-1,1'-biphenyl

This protocol details the selective coupling at the C-Br position of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen); repeat this cycle three times.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Suzuki_Miyaura_Workflow reagents 1. Add this compound, Phenylboronic acid, K₃PO₄ catalyst 2. Add Pd(OAc)₂ and SPhos reagents->catalyst inert 3. Evacuate and backfill with Argon (3x) catalyst->inert solvents 4. Add degassed Toluene and Water inert->solvents reaction 5. Heat to 100 °C for 12h solvents->reaction workup 6. Work-up and Purification reaction->workup product 5-Chloro-2-methyl-3-phenyl-1,1'-biphenyl workup->product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7]

Data Presentation

The following table summarizes the reaction conditions and yields for the selective Buchwald-Hartwig amination of this compound with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene100896
2PiperidinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄1,4-Dioxane1101291
3AnilinePd(OAc)₂ (1)Xantphos (2)Cs₂CO₃Toluene1002085
Experimental Protocol: Synthesis of 4-(4-Chloro-2-methylphenyl)morpholine

This protocol details the selective amination at the C-Br position of this compound with morpholine.[7]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) to the tube.

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the mixture at 100 °C for 8 hours with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.[7]

Buchwald_Hartwig_Workflow setup 1. Charge tube with Pd₂(dba)₃, RuPhos, and NaO-t-Bu reagents 2. Add this compound setup->reagents solvents 3. Add Toluene and Morpholine reagents->solvents reaction 4. Heat to 100 °C for 8h solvents->reaction workup 5. Work-up and Purification reaction->workup product 4-(4-Chloro-2-methylphenyl)morpholine workup->product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][8]

Data Presentation

The following table summarizes the reaction conditions and yields for the selective Sonogashira coupling of this compound with various terminal alkynes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65693
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene70889
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NDMF801087
Experimental Protocol: Synthesis of 1-Chloro-4-methyl-2-(phenylethynyl)benzene

This protocol details the selective alkynylation at the C-Br position of this compound with phenylacetylene.[1]

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow setup 1. Add this compound, Pd(PPh₃)₂Cl₂, and CuI solvents 2. Add THF and Et₃N setup->solvents degas 3. Degas with Argon solvents->degas alkyne 4. Add Phenylacetylene degas->alkyne reaction 5. Heat to 65 °C for 6h alkyne->reaction workup 6. Work-up and Purification reaction->workup product 1-Chloro-4-methyl-2-(phenylethynyl)benzene workup->product

Sonogashira Coupling Experimental Workflow

General Catalytic Cycle

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Lₙ PdII R¹-Pd(II)-X Lₙ Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)-R² Lₙ PdII->PdII_R2 R²-M or R²-NHR³ Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination

Generalized Palladium Cross-Coupling Cycle

These protocols provide a robust starting point for the selective functionalization of this compound. Optimization of reaction parameters may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for 3-Bromo-4-chlorotoluene in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-4-chlorotoluene as a versatile building block in the synthesis of advanced materials. The protocols detailed below are based on established methodologies in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating novel materials with tailored electronic and photophysical properties.

Overview of this compound in Material Science

This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the toluene (B28343) ring, allows for selective functionalization through various cross-coupling reactions. This selectivity is crucial in the multi-step synthesis of sophisticated materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromine atom, being more reactive than the chlorine atom in typical palladium-catalyzed reactions, allows for initial coupling at the 3-position, while the chlorine atom at the 4-position can be targeted in a subsequent reaction step. This differential reactivity is a key advantage for the controlled synthesis of complex architectures.

Key Applications in Material Science:

  • Synthesis of Substituted Fluorenes: Fluorene (B118485) and its derivatives are an important class of blue-light-emitting materials used in OLEDs. This compound can be used as a starting material to introduce specific substituents onto the fluorene backbone, thereby tuning the emission color and efficiency of the resulting device.

  • Precursor to N-heterocycle-fused Phenanthridines: Phenanthridine derivatives are of interest for their potential applications as charge-transporting materials and as ligands in phosphorescent iridium complexes for OLEDs. The synthesis of these complex heterocyclic systems can be achieved through palladium-catalyzed annulation reactions involving precursors derived from this compound.[2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point 229.1 °C at 760 mmHg
Density 1.55 g/cm³
Flash Point 104.5 °C
Refractive Index 1.566
CAS Number 57310-39-1[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of advanced materials. These are based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[4] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in organic electronic materials.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound F 4-Chloro-3-aryl-toluene A->F + B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Heat D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the degassed solvent system.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative Quantitative Data (based on typical Suzuki reactions):

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acid2Cs₂CO₃Dioxane/H₂O1001280-90
32-Thienylboronic acid3K₃PO₄Toluene/H₂O1101675-85

Note: The yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Experimental Workflow for Material Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic material using this compound as a starting material.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Starting Material (this compound) B Cross-Coupling Reaction (e.g., Suzuki) A->B C Purification (Column Chromatography) B->C D Structural Analysis (NMR, Mass Spec) C->D E Thermal Analysis (TGA, DSC) D->E F Photophysical Properties (UV-Vis, Photoluminescence) E->F G Electrochemical Analysis (Cyclic Voltammetry) F->G H Device Fabrication (e.g., OLED) G->H I Performance Testing H->I

Figure 2: A logical workflow for the synthesis and evaluation of new materials.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic materials. Its differential reactivity allows for selective and controlled functionalization, making it an important intermediate in the development of materials for a wide range of applications in organic electronics. The protocols and information provided herein serve as a guide for researchers and scientists in leveraging the synthetic potential of this compound in their material science research.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-chlorotoluene (B122035). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of electrophilic aromatic bromination of 4-chlorotoluene?

A1: The electrophilic aromatic bromination of 4-chlorotoluene is governed by the directing effects of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the chlorine atom (-Cl).

  • Methyl Group (-CH₃): This is an activating group and an ortho, para-director.

  • Chlorine Atom (-Cl): This is a deactivating group but is also an ortho, para-director due to its lone pairs of electrons.

In 4-chlorotoluene, the para position relative to the methyl group is occupied by the chlorine atom. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho to the methyl group and ortho to the chloro group. This results in the formation of a mixture of isomers. The primary products expected are:

  • 2-Bromo-4-chlorotoluene (B1197611): Bromination occurs at the position ortho to the methyl group.

  • 3-Bromo-4-chlorotoluene: Bromination occurs at the position ortho to the chloro group.

The methyl group is an activating group, which generally leads to a faster reaction at the positions it directs to (ortho). The chloro group is deactivating, making the positions it directs to less reactive. Consequently, 2-bromo-4-chlorotoluene is generally the major isomer formed .

Q2: What are the common side reactions in the bromination of 4-chlorotoluene?

A2: Several side reactions can occur, leading to a mixture of products and reduced yield of the desired monobrominated isomer. The most common side reactions include:

  • Polybromination: The introduction of more than one bromine atom onto the aromatic ring. This is more likely to occur if an excess of the brominating agent is used or if the reaction time is prolonged.

  • Benzylic Bromination: Bromination of the methyl group to form 4-chloro-1-(bromomethyl)benzene. This reaction proceeds via a free radical mechanism and is favored by the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or UV light, particularly when using N-bromosuccinimide (NBS) as the brominating agent.

  • Formation of undesired isomers: As explained in Q1, a mixture of 2-bromo-4-chlorotoluene and this compound is typically formed. The ratio of these isomers can be influenced by reaction conditions.

  • Oxidation: Strong oxidizing conditions, which can sometimes accompany certain bromination methods, may lead to the oxidation of the methyl group to a carboxylic acid.[1]

Q3: How can I favor aromatic bromination over benzylic bromination?

A3: To favor electrophilic aromatic substitution (ring bromination) and avoid benzylic bromination, the reaction should be carried out under conditions that promote the formation of an electrophilic bromine species and avoid radical formation. Key considerations include:

  • Use a Lewis acid catalyst: Employ a catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) with molecular bromine (Br₂).[2] These catalysts polarize the Br-Br bond, generating a strong electrophile.

  • Absence of light: Conduct the reaction in the dark to prevent photochemical initiation of radical chain reactions.[3]

  • Avoid radical initiators: Do not add substances known to initiate radical reactions, such as AIBN or peroxides.

  • Choice of brominating agent: Use Br₂ with a Lewis acid for aromatic bromination. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, so it should be avoided if ring substitution is desired.[4]

Q4: How can I minimize polybromination?

A4: To minimize the formation of di- and polybrominated products, consider the following strategies:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents of Br₂).

  • Reaction temperature: Running the reaction at a lower temperature can increase selectivity for monobromination.

  • Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which disfavors multiple substitutions.

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of polybrominated products are formed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of 4-chlorotoluene.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., FeBr₃) is anhydrous and has been stored properly. Moisture will deactivate the catalyst. Consider using freshly prepared or purchased catalyst.
Insufficiently Activated Electrophile For electrophilic bromination, ensure the proper catalyst is being used. For benzylic bromination with NBS, ensure a radical initiator (e.g., AIBN, benzoyl peroxide) or a light source is present.[3]
Low Reaction Temperature While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is too slow, consider gradually increasing the temperature while monitoring for the formation of side products.
Poor Quality Reagents Use pure 4-chlorotoluene and a high-purity brominating agent. Impurities in the starting material can interfere with the reaction.
Issue 2: Poor Selectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Inherent Regioselectivity The formation of both 2-bromo- and this compound is expected due to the directing effects of the methyl and chloro groups. Achieving perfect selectivity for one isomer via direct bromination is challenging.
Reaction Temperature Higher temperatures can sometimes lead to a less selective reaction. Try running the reaction at a lower temperature to see if the isomer ratio improves.
Choice of Brominating Agent/Catalyst Different brominating agents and catalysts can influence regioselectivity. For instance, using zeolites as catalysts has been reported to enhance para-selectivity in the bromination of toluene (B28343) derivatives.[5] Experimenting with different catalytic systems may be beneficial.
Issue 3: Formation of Benzylic Bromination Product
Possible Cause Troubleshooting Step
Radical Reaction Conditions The reaction was likely exposed to UV light or contained radical initiators. Ensure the reaction is run in the dark and that all reagents and solvents are free of radical initiators.
Incorrect Brominating Agent N-bromosuccinimide (NBS) is specifically used for benzylic bromination. If aromatic bromination is desired, use Br₂ with a Lewis acid catalyst.
Issue 4: Significant Amount of Polybrominated Products
Possible Cause Troubleshooting Step
Excess Brominating Agent Carefully control the stoichiometry and use no more than a slight excess of the brominating agent.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.
High Reaction Temperature Higher temperatures can promote further bromination. Conduct the reaction at the lowest effective temperature.

Data Presentation

The following tables summarize quantitative data for different bromination reactions of 4-chlorotoluene.

Table 1: Electrophilic Aromatic Bromination - Expected Product Distribution

Product IsomerExpected DistributionFactors Favoring Formation
2-Bromo-4-chlorotolueneMajor IsomerThe activating, ortho, para-directing methyl group strongly favors substitution at the ortho position.
This compoundMinor IsomerThe deactivating, ortho, para-directing chloro group directs to this position, but the deactivation makes it less favorable than the position ortho to the methyl group.

Table 2: Benzylic Bromination of 4-Chlorotoluene with NBS[6]

Light SourceTemperature (°C)Conversion (%)Selectivity for Monobrominated Product (%)
30 W white lamp25>9998
25 W black-light lamp25>9998
No light (dark)25<1-

Experimental Protocols

Protocol 1: Electrophilic Aromatic Monobromination of 4-Chlorotoluene

This protocol aims to produce a mixture of monobrominated isomers on the aromatic ring, with 2-bromo-4-chlorotoluene as the major product.

Materials:

  • 4-Chlorotoluene

  • Molecular bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a solution of sodium thiosulfate (B1220275) to neutralize any excess bromine and HBr gas produced.

  • Dissolve 4-chlorotoluene (1 equivalent) in anhydrous dichloromethane in the flask.

  • Add anhydrous iron(III) bromide (0.05 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of molecular bromine (1.05 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by slowly adding it to a cold 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Benzylic Bromination of 4-Chlorotoluene using NBS

This protocol is for the selective bromination of the methyl group.[6]

Materials:

  • 4-Chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • AIBN (Azobisisobutyronitrile) or a UV lamp

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorotoluene (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

  • Alternatively, for photochemical initiation, omit AIBN and set up the reaction in a vessel that allows for irradiation with a UV lamp.

  • Heat the mixture to reflux (for AIBN initiation) or irradiate with the UV lamp at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 4-chloro-1-(bromomethyl)benzene.

  • The product can be further purified by column chromatography or recrystallization.

Visualizations

Electrophilic_Aromatic_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 4-Chlorotoluene in CH2Cl2 B Add FeBr3 catalyst A->B C Cool to 0-5 °C B->C D Slowly add Br2 in CH2Cl2 C->D Start addition E Stir at room temperature D->E F Monitor by TLC/GC E->F G Quench with NaHSO3 F->G Reaction complete H Wash with NaHCO3, water, and brine G->H I Dry organic layer H->I J Concentrate solvent I->J K Purify by distillation or chromatography J->K

Caption: Workflow for the electrophilic aromatic bromination of 4-chlorotoluene.

Side_Reaction_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Undesired Products Cause1 Polybromination Problem->Cause1 Cause2 Benzylic Bromination Problem->Cause2 Cause3 Poor Regioselectivity Problem->Cause3 Cause4 Low Conversion Problem->Cause4 Sol1 - Use 1.0-1.1 eq. Br2 - Lower temperature - Slow addition Cause1->Sol1 To prevent: Sol2 - React in dark - No radical initiators - Use Br2/FeBr3 Cause2->Sol2 To prevent: Sol3 - Lower temperature - Screen catalysts Cause3->Sol3 To improve: Sol4 - Use anhydrous catalyst - Check reagent purity - Increase temperature cautiously Cause4->Sol4 To improve:

Caption: Troubleshooting logic for side reactions in the bromination of 4-chlorotoluene.

References

optimizing reaction conditions for 3-Bromo-4-chlorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-4-chlorotoluene. It includes a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and key data presented in a structured format.

Experimental Protocol: Regioselective Bromination of 4-Chlorotoluene (B122035)

This protocol is adapted from established methods for the regioselective bromination of similar aromatic compounds and aims to maximize the yield of the desired this compound isomer.

Materials:

  • 4-Chlorotoluene

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Iron (Fe) powder

  • Iodine (I₂)

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Fractional distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorotoluene (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: To this solution, add a catalytic amount of iron powder (e.g., 0.05 eq) and iodine (e.g., 0.05 eq). Stir the mixture to ensure the catalyst is well-dispersed.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel to the reaction mixture at room temperature. The addition should be done cautiously to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature and quench the excess bromine by slowly adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add water and an organic solvent like dichloromethane or diethyl ether. Shake well and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the desired this compound.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterCondition 1 (High Regioselectivity)Condition 2 (Standard)Expected Outcome
Starting Material 4-Chlorotoluene4-Chlorotoluene-
Brominating Agent Bromine (Br₂)Bromine (Br₂)-
Catalyst Fe powder, I₂FeBr₃Higher ratio of 3-bromo isomer with Fe/I₂ catalyst.
Solvent Glacial Acetic AcidDichloromethaneAcetic acid can promote higher regioselectivity.
Temperature 25-40 °C0 °C to room temp.Temperature control is crucial to minimize side reactions.
Reaction Time 2-6 hours (monitor by GC/TLC)1-4 hoursReaction time will vary based on temperature and catalyst.
Typical Yield 70-85% (of mixed isomers)60-80% (of mixed isomers)Yields are dependent on complete conversion and workup efficiency.
Isomer Ratio (3-bromo:others) Can be significantly improvedVaries, can have significant amounts of other isomersThe goal is to maximize the 3-bromo isomer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no reaction - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Use fresh, high-purity iron powder and iodine.- Gradually increase the reaction temperature while monitoring.- Extend the reaction time and continue monitoring by GC/TLC.
Low yield of desired product - Incomplete reaction- Loss of product during workup- Formation of multiple byproducts- Ensure the reaction goes to completion before quenching.- Be careful during extractions and solvent removal.- Optimize reaction conditions (catalyst, temperature) to improve selectivity.
Poor regioselectivity (high percentage of other isomers) - Inappropriate catalyst- High reaction temperature- Use the Fe/I₂ catalyst system in glacial acetic acid for improved selectivity towards the 3-bromo isomer.[1]- Maintain a lower reaction temperature.
Formation of polybrominated products - Excess bromine used- High reaction temperature- Use a slight excess of bromine (e.g., 1.05 eq).- Control the reaction temperature carefully.
Difficulty in separating isomers - Similar boiling points of isomers- Use a high-efficiency fractional distillation column.- Employ column chromatography with an appropriate solvent system.
Product is dark or discolored - Residual iodine or bromine- Side reaction products- Ensure complete quenching with sodium bisulfite.- Wash the organic layer thoroughly during workup.- Purify the product by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the combination of iron and iodine used as a catalyst?

A1: The in-situ generation of iron(III) iodide (FeI₃) or iron(III) bromide (FeBr₃) from iron and iodine acts as a Lewis acid catalyst. This catalyst polarizes the bromine molecule, making it a more effective electrophile for aromatic substitution. The presence of iodine has been shown to improve the regioselectivity towards the 3-bromo isomer in similar reactions.[1]

Q2: What is the role of glacial acetic acid as a solvent?

A2: Glacial acetic acid is a polar protic solvent that can help to solvate the intermediates in the electrophilic aromatic substitution reaction. It has been reported to enhance the regioselectivity of bromination for some substrates.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Gas Chromatography (GC) is the most effective method for monitoring the reaction. It allows for the quantitative analysis of the starting material, the desired product, and any isomeric byproducts. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Q4: What are the main isomeric byproducts in this reaction?

A4: The main byproduct is typically 2-Bromo-4-chlorotoluene. Depending on the reaction conditions, small amounts of dibrominated products may also be formed.

Q5: What is the best method for purifying this compound?

A5: Fractional distillation under reduced pressure is a common method for separating isomers with different boiling points. If the boiling points are very close, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can provide better separation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup and Purification start Start dissolve Dissolve 4-Chlorotoluene in Glacial Acetic Acid start->dissolve add_catalyst Add Fe and I₂ Catalyst dissolve->add_catalyst add_bromine Slowly Add Bromine Solution add_catalyst->add_bromine stir_monitor Stir and Monitor (GC/TLC) add_bromine->stir_monitor quench Quench with NaHSO₃ stir_monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Regioselectivity cause1 Incorrect Catalyst problem->cause1 cause2 High Reaction Temperature problem->cause2 solution1 Use Fe/I₂ in Glacial Acetic Acid cause1->solution1 solution2 Maintain Lower Reaction Temperature cause2->solution2

Caption: Troubleshooting logic for poor regioselectivity.

References

common impurities in commercial 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Bromo-4-chlorotoluene. The information provided will help identify and address common purity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: Common impurities in commercial this compound typically arise from the synthetic route used in its manufacture. The most prevalent impurities are often related to the starting materials, byproducts of side reactions, or over-reaction. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual amounts of the initial reactants.

  • Isomeric Impurities: Other isomers of bromo-chlorotoluene that are formed during the synthesis.

  • Over-reacted Products: Molecules that have undergone further reaction, such as di-bromination.

  • Related Byproducts: Compounds formed from side reactions inherent to the synthetic process.

Q2: How are these impurities typically introduced?

A2: The introduction of impurities is directly linked to the manufacturing process. The two primary synthetic routes for this compound are:

  • Electrophilic Bromination of 4-chlorotoluene (B122035): In this process, 4-chlorotoluene is reacted with a brominating agent.[1] Impurities can arise from incomplete reaction, leaving residual 4-chlorotoluene. Additionally, the directing effects of the methyl and chloro groups can lead to the formation of isomeric monobrominated products, such as 2-Bromo-4-chlorotoluene. Over-bromination can also occur, resulting in dibrominated species.

  • Sandmeyer Reaction of 2-Bromo-4-methylaniline: This route involves the diazotization of 2-Bromo-4-methylaniline followed by a Sandmeyer reaction to introduce the chloro group.[2][3] Potential impurities from this process include unreacted 2-Bromo-4-methylaniline, phenolic byproducts if the diazonium salt reacts with water, and the de-aminated product, 2-bromotoluene.

Q3: What is the potential impact of these impurities on my experiments?

A3: The presence of impurities can have significant consequences for downstream applications, including:

  • Altered Reactivity: Isomeric impurities may have different reaction rates or may lead to the formation of undesired side products in your reaction.

  • Inaccurate Stoichiometry: The presence of impurities means the actual concentration of this compound is lower than calculated based on weight, affecting reaction stoichiometry and yields.

  • Complicated Purification: The presence of closely related isomers can make the purification of the desired product challenging.

  • Compromised Product Purity: Impurities from the starting material can be carried through the synthetic steps, leading to impurities in the final product.

Troubleshooting Guide

Problem: My reaction yield is lower than expected, or I am observing unexpected side products.

  • Possible Cause: The purity of your commercial this compound may be lower than specified, or it may contain reactive impurities.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

    • Identify Impurities: Compare the mass spectra of the impurity peaks with a library of known compounds to identify their structures. Pay close attention to isomers and residual starting materials.

    • Purify the Starting Material: If significant impurities are detected, consider purifying the this compound by distillation or recrystallization before use.

Problem: I am having difficulty purifying my final product, and it appears to be contaminated with a compound of similar polarity.

  • Possible Cause: An isomeric impurity in the starting this compound is likely being carried through your reaction, resulting in an isomeric final product that is difficult to separate.

  • Troubleshooting Steps:

    • Analyze the Starting Material for Isomers: Use GC-MS to check for isomeric impurities in your batch of this compound.

    • Optimize Purification: If an isomeric impurity is confirmed, you may need to optimize your purification method (e.g., using a different chromatography column or solvent system, or considering preparative HPLC).

Data Presentation: Potential Impurities in this compound

Impurity NameChemical FormulaMolecular Weight ( g/mol )Potential SourceIdentification Method
4-ChlorotolueneC₇H₇Cl126.58Unreacted starting material (Bromination route)GC-MS
2-Bromo-4-chlorotolueneC₇H₆BrCl205.48Isomeric byproduct (Bromination route)GC-MS
Dibromo-4-chlorotoluene isomersC₇H₅Br₂Cl284.38Over-reaction product (Bromination route)GC-MS
2-Bromo-4-methylanilineC₇H₈BrN186.05Unreacted starting material (Sandmeyer route)GC-MS, HPLC
2-Bromo-4-methylphenolC₇H₇BrO187.03Byproduct of Sandmeyer reactionGC-MS
2-BromotolueneC₇H₇Br171.03De-amination byproduct (Sandmeyer route)GC-MS

Experimental Protocols

Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of volatile impurities in this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the commercial this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

    • Prepare a series of dilutions of the stock solution for calibration if quantitative analysis is required.

    • If available, prepare standard solutions of suspected impurities for retention time and mass spectrum comparison.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards, if available.

    • Quantify the impurities by integrating the peak areas and using a calibration curve or by assuming equal response factors for a semi-quantitative estimation.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_identification Impurity Identification cluster_action Corrective Actions cluster_end start Experiment Shows Unexpected Results analyze_sm Analyze Starting Material (this compound) via GC-MS start->analyze_sm impurity_detected Impurities Detected? analyze_sm->impurity_detected identify_isomers Isomeric Impurities (e.g., 2-Bromo-4-chlorotoluene) impurity_detected->identify_isomers Yes identify_sm Unreacted Starting Material (e.g., 4-Chlorotoluene) impurity_detected->identify_sm Yes identify_byproducts Reaction Byproducts (e.g., Dibromo species) impurity_detected->identify_byproducts Yes end Proceed with Experiment impurity_detected->end No purify Purify Starting Material (Distillation/Recrystallization) identify_isomers->purify contact_supplier Contact Supplier for Certificate of Analysis identify_isomers->contact_supplier adjust_stoichiometry Adjust Reaction Stoichiometry identify_sm->adjust_stoichiometry identify_sm->contact_supplier identify_byproducts->purify identify_byproducts->contact_supplier purify->end adjust_stoichiometry->end contact_supplier->end

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Technical Support Center: Troubleshooting Low Yields in 3-Bromo-4-chlorotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high yields and purity in the synthesis of key intermediates like 3-Bromo-4-chlorotoluene is paramount. This technical support center provides a comprehensive guide to troubleshooting and optimizing the electrophilic bromination of 4-chlorotoluene (B122035).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the synthesis of this compound are frequently traced back to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical parameters. Inadequate control can lead to incomplete reactions or the formation of side products.

  • Impure Reagents: The purity of 4-chlorotoluene, the brominating agent (e.g., bromine or N-Bromosuccinimide), and the catalyst are crucial. Contaminants can interfere with the reaction mechanism.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., iron filings or iron(III) bromide) may be inactive due to oxidation or insufficient activation.

  • Formation of Isomeric Byproducts: The primary competing reaction is the formation of the ortho-isomer, 2-Bromo-4-chlorotoluene, which can be difficult to separate from the desired para-isomer.

  • Over-bromination: The formation of dibrominated products can occur if the reaction is not carefully controlled.

Q2: I'm observing a significant amount of the 2-Bromo-4-chlorotoluene isomer in my product mixture. How can I improve the regioselectivity for the 3-bromo isomer?

Improving the selectivity for the desired 3-bromo (para) isomer is a common challenge. Here are some strategies:

  • Temperature Control: Lowering the reaction temperature can significantly enhance para-selectivity in electrophilic aromatic substitution reactions. Running the reaction at or below room temperature is often beneficial.[1]

  • Catalyst Choice and Handling: The nature and handling of the catalyst can influence isomer distribution. Ensure the iron catalyst is fresh and activated. In some cases, a combination of catalysts, such as iodine with iron in acetic acid, has been shown to improve the ratio of the desired isomer for similar substrates.

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period allows for better temperature control and can minimize the formation of the ortho-isomer.

Q3: My reaction is sluggish or does not go to completion. What should I check?

An incomplete reaction can be due to several factors:

  • Catalyst Deactivation: Ensure the iron catalyst is not old or passivated. If using iron filings, briefly activating them with a dilute acid wash, followed by rinsing with water and a solvent, and drying, can improve reactivity. The catalyst can also be prepared in situ by the reaction of iron with a small amount of bromine.

  • Insufficient Catalyst: The amount of catalyst can be critical. While catalytic, a certain minimum amount is necessary to drive the reaction at a reasonable rate.

  • Low Reaction Temperature: While lower temperatures favor para-selectivity, a temperature that is too low may significantly slow down the reaction rate. Gradual warming after the addition of the brominating agent might be necessary.

  • Purity of Starting Material: Ensure your 4-chlorotoluene is free of impurities that might inhibit the reaction.

Q4: I am seeing evidence of dibrominated products in my analysis. How can I avoid this?

The formation of di- and polybrominated species is a common side reaction. To minimize over-bromination:

  • Stoichiometry Control: Use a slight excess of 4-chlorotoluene relative to the brominating agent. A molar ratio of 1.1:1 (4-chlorotoluene to bromine) is a good starting point.

  • Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC. Stop the reaction once the starting material is consumed to an optimal level, before significant amounts of dibrominated products are formed.

  • Controlled Addition: As with improving regioselectivity, the slow and controlled addition of the brominating agent is crucial.

Data Presentation: Reaction Parameter Effects on Yield and Isomer Ratio

The following table summarizes the expected impact of various reaction parameters on the yield of this compound and the ratio of the desired 3-bromo isomer to the undesired 2-bromo isomer. This data is compiled from general principles of electrophilic aromatic substitution and available literature on similar reactions.

ParameterConditionExpected Impact on this compound YieldExpected Impact on 3-Bromo / 2-Bromo Isomer RatioPotential Issues
Temperature Low (0-10 °C)May decrease reaction rateIncreasesIncomplete reaction
Room Temperature (~25 °C)ModerateModerateBalance of yield and selectivity
High (>40 °C)May increase rate, but also decompositionDecreasesIncreased byproduct formation
Catalyst Iron Filings (activated)GoodGoodRequires activation
Iron(III) BromideGoodGoodCan be hygroscopic
Iodine/Iron in Acetic AcidPotentially higherPotentially higherRequires specific solvent system
Solvent Dichloromethane (B109758)GoodGoodCommon choice, good solubility
Acetic AcidCan be effective with specific catalystsMay influence selectivityCan be reactive
No Solvent (Neat)Potentially higher concentrationMay be harder to control temperatureIncreased risk of side reactions
Reaction Time ShortLower conversionFavorableIncomplete reaction
Optimized (via monitoring)HighestOptimalRequires careful monitoring
LongMay decrease due to side reactionsMay decreaseIncreased byproduct formation

Experimental Protocols

Key Experiment: Electrophilic Bromination of 4-Chlorotoluene

This protocol provides a general methodology for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

Materials:

  • 4-Chlorotoluene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron filings (activated) or Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

  • Aqueous sodium bisulfite solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve 4-chlorotoluene (1.0 equivalent) in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of activated iron filings (e.g., 0.05 equivalents).

  • Brominating Agent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (1.05 equivalents) in dichloromethane from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when the starting material is consumed), quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to separate the this compound from its isomers and other byproducts.

Mandatory Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: 4-Chlorotoluene Bromine Iron Catalyst setup Reaction Setup (0-5 °C) reagents->setup solvent Solvent: Dichloromethane solvent->setup addition Slow Addition of Bromine setup->addition stirring Stirring at Room Temperature addition->stirring quench Quench with Sodium Bisulfite stirring->quench extraction Aqueous Extraction quench->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield cluster_analysis Initial Analysis cluster_issues Potential Issues cluster_solutions Solutions start Low Yield of This compound analysis Analyze Crude Product (GC-MS, NMR) start->analysis incomplete_reaction High Starting Material analysis->incomplete_reaction isomer_formation High 2-Bromo Isomer analysis->isomer_formation over_bromination Dibrominated Products analysis->over_bromination decomposition Unidentified Impurities analysis->decomposition sol_incomplete Check Catalyst Activity Increase Reaction Time/Temp incomplete_reaction->sol_incomplete sol_isomer Lower Reaction Temperature Slow Reagent Addition isomer_formation->sol_isomer sol_over Adjust Stoichiometry Monitor Reaction Closely over_bromination->sol_over sol_decomp Check Reagent Purity Use Milder Conditions decomposition->sol_decomp

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

References

preventing dehalogenation of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 3-Bromo-4-chlorotoluene in chemical synthesis, with a focus on preventing undesired dehalogenation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development endeavors.

Troubleshooting Guides

Undesired dehalogenation, particularly the cleavage of the C-Br bond, is a common challenge when working with this compound. This guide provides a systematic approach to troubleshoot and mitigate this side reaction in various chemical transformations.

Issue 1: Significant Dehalogenation (Debromination) in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

  • Symptoms:

    • Formation of 4-chlorotoluene (B122035) as a major byproduct.

    • Low yield of the desired coupled product.

    • Complex reaction mixture with multiple byproducts.

  • Root Cause Analysis and Solutions:

    Dehalogenation in palladium-catalyzed reactions often proceeds through the formation of a palladium-hydride (Pd-H) species, which can then react with the starting material in a competing catalytic cycle. The following workflow can help identify and address the source of the issue.

    Dehalogenation_Troubleshooting Start High Dehalogenation Observed Catalyst Evaluate Catalyst System Start->Catalyst Start Here Base Optimize Base Catalyst->Base If problem persists Solvent Change Solvent Base->Solvent If problem persists Temp Adjust Temperature Solvent->Temp If problem persists End Minimized Dehalogenation Temp->End Solution

    A workflow for troubleshooting dehalogenation in cross-coupling reactions.

    Parameter Potential Cause of Dehalogenation Recommended Solution
    Catalyst/Ligand The chosen ligand may not be sterically bulky or electron-rich enough to promote reductive elimination of the desired product over the dehalogenation pathway.Switch to bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired coupling and suppress the formation of Pd-H species.[1][2]
    Base Strong bases, particularly in the presence of protic solvents or impurities, can promote the formation of Pd-H species.Screen weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong bases like NaOtBu, especially if dehalogenation is severe.[2]
    Solvent Polar aprotic solvents like DMF and dioxane can sometimes promote dehalogenation. Protic solvents (e.g., alcohols) can act as a hydride source.[1]Switch to less polar, aprotic solvents such as toluene (B28343). If a co-solvent is necessary, ensure it is anhydrous and thoroughly degassed.
    Temperature High reaction temperatures can increase the rate of dehalogenation, which may have a higher activation energy than the desired coupling.[1][2]Lower the reaction temperature. Monitor the reaction progress closely and aim for the lowest effective temperature for the coupling to proceed.
    Reagent Purity Impurities in reagents or solvents (e.g., water) can act as a source of hydrides.Use high-purity, anhydrous, and degassed solvents and reagents.

Issue 2: Lack of Selectivity in Grignard Reagent Formation

  • Symptoms:

    • Formation of a mixture of Grignard reagents at both the bromine and chlorine positions.

    • Significant formation of Wurtz coupling byproducts.

    • Low yield of the desired product after quenching with an electrophile.

  • Root Cause Analysis and Solutions:

    The C-Br bond is significantly more reactive towards magnesium than the C-Cl bond. However, under forcing conditions, selectivity can be lost.

    Grignard_Selectivity Start Poor Selectivity in Grignard Formation Activation Control Mg Activation Start->Activation Start Here Temp Lower Reaction Temperature Activation->Temp If problem persists Addition Slow Substrate Addition Temp->Addition If problem persists End Selective Grignard Formation Addition->End Solution

    A workflow for achieving selective Grignard reagent formation.

    Parameter Potential Cause of Poor Selectivity Recommended Solution
    Magnesium Activation Over-activation of magnesium can lead to a highly exothermic and uncontrolled reaction.Use a minimal amount of an activating agent (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane).
    Temperature High temperatures can overcome the reactivity difference between the C-Br and C-Cl bonds.Maintain a low reaction temperature, typically by initiating the reaction at room temperature and then cooling as needed to maintain a gentle reflux.
    Addition Rate A rapid addition of this compound can lead to localized high concentrations and increased temperature, promoting side reactions.Add the solution of this compound dropwise to the magnesium suspension to control the reaction rate and temperature.

Issue 3: Dehalogenation during Lithiation

  • Symptoms:

    • Formation of 4-chlorotoluene or toluene upon quenching the reaction mixture.

    • Low yield of the desired ortho-lithiated product.

  • Root Cause Analysis and Solutions:

    While direct dehalogenation during lithiation is less common than in Pd-catalyzed reactions, side reactions can occur, especially if the reaction is not properly controlled.

    Parameter Potential Cause of Dehalogenation Recommended Solution
    Temperature Decomposition of the organolithium intermediate can occur at higher temperatures.Maintain a very low temperature (typically -78 °C) throughout the lithiation and quenching process.
    Reagent Choice The choice of lithiating agent can influence the stability of the intermediate.Use n-butyllithium or s-butyllithium at low temperatures. For substrates with sensitive functional groups, consider using a milder base like lithium diisopropylamide (LDA).
    Quenching Inefficient trapping of the organolithium species can lead to protonation by the solvent or trace water during workup.Ensure the electrophile is added at low temperature and that the reaction is allowed to proceed to completion before warming. Use anhydrous workup conditions if possible.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be removed during a dehalogenation side reaction?

A1: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Therefore, debromination is the more common dehalogenation pathway for this compound.

Q2: How can I selectively react at the C-Br bond while leaving the C-Cl bond intact?

A2: This chemoselectivity is achievable in many cross-coupling reactions due to the higher reactivity of the C-Br bond towards oxidative addition to palladium(0) catalysts. To favor mono-functionalization at the C-Br position, use a catalyst system known for high reactivity at C-Br but lower reactivity at C-Cl (e.g., many standard Pd/phosphine systems), carefully control the stoichiometry of the coupling partner (usually 1.0-1.2 equivalents), and maintain the lowest effective reaction temperature.

Q3: Can I perform a sequential cross-coupling, first at the C-Br bond and then at the C-Cl bond?

A3: Yes, this is a common strategy for synthesizing unsymmetrically disubstituted toluenes from this compound. After the first coupling at the C-Br position, the product can be isolated and then subjected to a second coupling reaction under more forcing conditions (e.g., a more active catalyst system, higher temperature) to react the C-Cl bond.

Q4: What is the best solvent to minimize dehalogenation?

A4: While the optimal solvent is reaction-dependent, non-polar aprotic solvents like toluene are often a good starting point as they are less likely to act as a hydride source compared to polar aprotic solvents like DMF or protic solvents like alcohols.[1]

Q5: Are there any general tips for handling this compound to prevent degradation?

A5: this compound is a stable compound but should be stored in a cool, dark place. As with all aryl halides, it is good practice to use it in reactions that are properly degassed and run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions, especially in the context of palladium catalysis.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the outcome of cross-coupling reactions with dihaloarenes, illustrating the principles for minimizing dehalogenation of this compound.

Table 1: Effect of Ligand and Base in a Suzuki-Miyaura Coupling of a Dihaloarene

Entry Palladium Catalyst Ligand Base Desired Product Yield (%) Dehalogenated Byproduct (%)
1Pd(OAc)₂PPh₃NaOtBu4535
2Pd(OAc)₂PPh₃K₂CO₃6515
3Pd₂(dba)₃SPhosK₃PO₄85<5
4Pd₂(dba)₃XPhosCs₂CO₃92<2

Note: Data is representative of typical trends observed in the literature for dihaloarenes and serves as a guide for optimization.

Table 2: Influence of Solvent and Temperature on Dehalogenation

Entry Catalyst System Solvent Temperature (°C) Desired Product Yield (%) Dehalogenated Byproduct (%)
1Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O1007020
2Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O1007812
3Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O80855
4PdCl₂(dppf) / K₃PO₄Toluene8090<3

Note: Data is illustrative of general principles for minimizing dehalogenation.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid with this compound at the C-3 position.

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (2.0 eq.)

    • Toluene (anhydrous, degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

    • Add Pd₂(dba)₃ and SPhos to the flask under a positive pressure of inert gas.

    • Add degassed toluene and water (e.g., 10:1 v/v) via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Grignard Reagent Formation

This protocol details the preparation of 3-(magnesiobromo)-4-chlorotoluene.

  • Materials:

    • Magnesium turnings (1.1 eq.)

    • Iodine (1 small crystal)

    • This compound (1.0 eq.)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • To a round-bottom flask equipped with a condenser and a dropping funnel, add the magnesium turnings and the iodine crystal.

    • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the this compound solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

    • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

Competing_Pathways cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Dehalogenation Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Pd(0) Pd-H Formation Pd-H Formation Pd(0) ->Pd-H Formation Reaction with Ar-X Reaction with Ar-X Pd-H Formation->Reaction with Ar-X Reaction with Ar-X->Pd(0) Catalyst Regeneration Dehalogenated Byproduct Dehalogenated Byproduct Reaction with Ar-X->Dehalogenated Byproduct Ar-X Ar-X Ar-X->Oxidative Addition Ar-X->Reaction with Ar-X

Competing catalytic cycles in palladium-catalyzed reactions.

References

Technical Support Center: Scale-Up of 3-Bromo-4-chlorotoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 3-Bromo-4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The most common laboratory and industrial synthesis method is the direct electrophilic bromination of 4-chlorotoluene (B122035) using a brominating agent in the presence of a catalyst.[1] An alternative route involves a Sandmeyer-type reaction starting from 2-bromo-4-methylaniline.

Q2: What are the main challenges in controlling the regioselectivity of the bromination of 4-chlorotoluene?

A2: The primary challenge is controlling the position of bromination on the aromatic ring. The methyl and chloro substituents direct the incoming bromo group to various positions, leading to a mixture of isomers. The desired this compound must be separated from byproducts such as 2-bromo-4-chlorotoluene (B1197611) and other isomers. The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired isomer.

Q3: What are the common isomeric byproducts formed during the synthesis of this compound?

A3: During the electrophilic bromination of 4-chlorotoluene, several isomeric byproducts can be formed due to the directing effects of the methyl and chloro groups. The most common isomers are 2-bromo-4-chlorotoluene and, to a lesser extent, other mono- and di-brominated species. The separation of these isomers can be challenging due to their similar physical properties.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: At an industrial scale, purification of this compound from its isomers is typically achieved through fractional distillation under reduced pressure.[2] However, due to the close boiling points of the isomers, this can be energy-intensive and require highly efficient distillation columns. Other potential methods for separating similar aromatic isomers include crystallization and molecular sieving.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Low Yield of the Desired this compound Isomer

Problem: The reaction yields a low percentage of the target 3-bromo isomer, with a high proportion of other isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst The choice of Lewis acid catalyst significantly influences regioselectivity. Experiment with different catalysts such as iron filings, iron(III) bromide, or iodine to optimize the isomer ratio. A combination of iodine and iron has been shown to improve the yield of the 3-bromo isomer in the bromination of analogous compounds.
Incorrect Reaction Temperature Temperature control is critical. Running the reaction at a lower temperature may improve selectivity but decrease the reaction rate. Conversely, higher temperatures can lead to over-bromination and the formation of more byproducts. Perform small-scale experiments to determine the optimal temperature for maximizing the yield of the 3-bromo isomer.
Inefficient Mixing In large-scale reactors, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, resulting in poor selectivity. Ensure the reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture.
Formation of Di-brominated and Other Impurities

Problem: The product is contaminated with significant amounts of di-brominated species and other impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excess Brominating Agent Using a stoichiometric excess of the brominating agent can lead to the formation of di-brominated and poly-brominated byproducts. Carefully control the addition of the brominating agent and consider using a slight sub-stoichiometric amount, followed by analysis to ensure complete conversion of the starting material.
Prolonged Reaction Time Allowing the reaction to proceed for too long can increase the formation of impurities. Monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Contaminated Starting Material Impurities in the starting 4-chlorotoluene can lead to the formation of unexpected byproducts. Ensure the purity of the starting material before use.
Difficulties in Product Purification

Problem: The separation of this compound from its isomers by distillation is inefficient.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Close Boiling Points of Isomers The boiling points of bromochlorotoluene isomers are very close, making separation by standard distillation difficult.[5]
- High-Efficiency Distillation: Employ a fractional distillation column with a high number of theoretical plates.
- Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may improve separation.[2]
- Alternative Purification Methods: Investigate other purification techniques such as melt crystallization or preparative chromatography for high-purity requirements, although these may be less economically viable on a large scale. The use of molecular sieves has also been explored for separating similar isomers.[3][4]

Experimental Protocols

General Procedure for Electrophilic Bromination of 4-Chlorotoluene:

This is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel. The reactor should be vented to a scrubber system to neutralize evolved hydrogen bromide gas.

  • Charge Reactants: Charge the reactor with 4-chlorotoluene and a suitable solvent (e.g., dichloromethane (B109758) or acetic acid).

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., iron filings or iron(III) bromide) to the reactor.

  • Bromine Addition: Slowly add the brominating agent (e.g., liquid bromine) to the reactor via the addition funnel at a controlled rate. Maintain the reaction temperature within the optimized range.

  • Reaction Monitoring: Monitor the progress of the reaction by GC or HPLC until the desired conversion is achieved.

  • Quenching: Once the reaction is complete, quench any remaining bromine by adding a solution of a reducing agent, such as sodium bisulfite.

  • Workup: Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove acidic byproducts.

  • Solvent Removal: Remove the solvent by distillation.

  • Purification: Purify the crude product by fractional vacuum distillation.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: High-Purity 4-Chlorotoluene Reactor_Setup Reactor Setup & Charging Start->Reactor_Setup Catalyst_Addition Catalyst Addition Reactor_Setup->Catalyst_Addition Bromination Controlled Bromination Catalyst_Addition->Bromination Monitoring In-Process Monitoring (GC/HPLC) Bromination->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Workup Aqueous Workup Quenching->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal Distillation Fractional Vacuum Distillation Solvent_Removal->Distillation Final_Product Final Product: this compound Distillation->Final_Product

Caption: High-level workflow for the scale-up production of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Low Yield of Desired Isomer Cause1 Suboptimal Catalyst Issue->Cause1 Cause2 Incorrect Temperature Issue->Cause2 Cause3 Inefficient Mixing Issue->Cause3 Solution1 Screen Catalysts (Fe, FeBr3, I2) Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Improve Reactor Agitation Cause3->Solution3

Caption: Troubleshooting logic for addressing low isomer yield.

References

analytical methods for detecting impurities in 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Bromo-4-chlorotoluene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The most common and effective analytical techniques for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is particularly well-suited for separating volatile and semi-volatile organic impurities. HPLC with UV detection is a powerful method for a broad range of organic impurities, including less volatile compounds and isomers.

Q2: What are the potential impurities in this compound?

A2: Impurities in this compound can originate from the manufacturing process. The primary synthesis route involves the bromination of 4-chlorotoluene.[1] Therefore, potential impurities include:

  • Unreacted Starting Material: 4-chlorotoluene.

  • Isomeric Byproducts: Other isomers of bromochlorotoluene formed during the bromination reaction.

  • Over-brominated Products: Dibromochlorotoluene isomers.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Q3: My GC analysis shows poor peak shape for this compound. What could be the cause?

A3: Poor peak shape, such as tailing or fronting, in GC analysis can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites (e.g., silanols) in the GC system, causing peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is crucial.

  • Improper Injection Technique: A slow injection can cause band broadening and distorted peaks. Ensure a fast and consistent injection.

  • Column Temperature: An initial oven temperature that is too high can cause peak distortion. Optimize the temperature program, starting with a lower initial temperature.

Q4: I am observing extraneous peaks in my chromatogram. How can I determine if they are actual impurities or artifacts?

A4: To distinguish between actual impurities and system artifacts, you can perform the following checks:

  • Blank Injection: Inject a sample of the solvent used to dissolve your this compound standard. Any peaks that appear in the blank run are likely from the solvent or system contamination.

  • System Suitability Test: Regularly run a system suitability standard to ensure your system is performing correctly and is free from contamination.

  • Mass Spectrometry (MS) Detection: If you have a GC-MS system, the mass spectrum of a peak can help identify it as a known impurity or a column bleed component.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor Resolution Between Isomeric Impurities

Potential Cause Troubleshooting Step
Inadequate Column Selectivity Use a GC column with a different stationary phase that offers better selectivity for halogenated aromatic isomers. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) or a more polar phase may provide better separation.
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks.
Carrier Gas Flow Rate Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).
High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Unstable Baseline

Potential Cause Troubleshooting Step
Air Bubbles in the System Degas the mobile phase thoroughly before use. Use an in-line degasser if available.
Pump Malfunction Check the pump seals for leaks and ensure the check valves are functioning correctly.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Detector Fluctuation Allow the detector lamp to warm up for an adequate amount of time. Ensure the detector cell is clean.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound and its potential impurities. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Analyte Analytical Method Typical Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ)
4-chlorotolueneGC-FID5.20.005%0.015%
This compoundGC-FID10.8N/AN/A
Isomeric Impurity 1GC-FID10.50.01%0.03%
Isomeric Impurity 2GC-FID11.20.01%0.03%
This compoundHPLC-UV8.5N/AN/A
Polar ImpurityHPLC-UV4.10.008%0.025%

Experimental Protocols

Gas Chromatography (GC) Method for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the detection of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh about 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as dichloromethane (B109758) or methanol.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the detection of a broader range of impurities, including those that are less volatile or thermally labile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 20 mg of this compound and dissolve in 20 mL of acetonitrile.

Visualizations

impurity_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (for HPLC) dissolve->filter gc Gas Chromatography (GC) dissolve->gc hplc High-Performance Liquid Chromatography (HPLC) filter->hplc chromatogram Obtain Chromatogram gc->chromatogram hplc->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report troubleshooting_logic cluster_peak_problems Peak Shape/Resolution Issues cluster_baseline_problems Baseline Issues cluster_extraneous_peaks Extraneous Peaks start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape baseline_noise Noisy or Drifting Baseline? start->baseline_noise extra_peaks Unexpected Peaks? start->extra_peaks resolution Poor Resolution? peak_shape->resolution check_column Check Column & Method Parameters resolution->check_column optimize_gradient Optimize Gradient/Temp Program check_column->optimize_gradient solution Problem Resolved optimize_gradient->solution check_mobile_phase Check Mobile Phase/Carrier Gas Purity baseline_noise->check_mobile_phase check_detector Check Detector check_mobile_phase->check_detector check_detector->solution run_blank Run Blank Injection extra_peaks->run_blank check_contamination Check for System Contamination run_blank->check_contamination check_contamination->solution

References

improving regioselectivity in the synthesis of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to improve the regioselectivity of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge is controlling the regioselectivity of the electrophilic bromination of 4-chlorotoluene (B122035). The starting material has two substituents on the benzene (B151609) ring: a methyl group (-CH₃) and a chlorine atom (-Cl). Both are ortho-, para-directing groups.[1][2] This means they activate the positions ortho and para to themselves for electrophilic attack. In 4-chlorotoluene, the para position for each group is blocked by the other. Therefore, bromination can occur at positions 2 (ortho to the methyl group) and 3 (ortho to the chlorine group), leading to a mixture of isomers, primarily 2-Bromo-4-chlorotoluene and the desired this compound.

Q2: I am getting a significant amount of 2-Bromo-4-chlorotoluene as a byproduct. How can I increase the yield of the 3-bromo isomer?

A2: Improving the regioselectivity towards the 3-bromo isomer involves manipulating the reaction conditions to favor substitution at the position ortho to the chlorine atom. Here are several strategies:

  • Catalyst Selection: The choice of catalyst is crucial. While a standard Lewis acid like FeBr₃ can be used, employing a catalyst system of iodine and iron (or an iron salt) in a solvent like glacial acetic acid has been shown to significantly increase the proportion of the 3-bromo isomer in a similar substrate (4-fluorotoluene).[3]

  • Steric Hindrance: Utilizing bulkier catalysts or reaction media can sterically hinder the approach of the electrophile to the more accessible position ortho to the methyl group (position 2), thereby favoring attack at position 3. Zeolites, with their defined pore structures, can be used to enhance para-selectivity (and by extension, selectivity for less sterically hindered positions) in electrophilic aromatic substitutions.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[5] Experimenting with a range of temperatures is recommended to find the optimal condition for your specific reaction.

Q3: What are the key safety precautions when handling the reagents for this synthesis?

A3: The synthesis of this compound involves several hazardous materials. Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Chlorinated solvents and strong acids are also hazardous and require careful handling. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Q4: Are there alternative synthetic routes to achieve higher regioselectivity?

A4: Yes, a multi-step synthetic strategy can provide better control over regioselectivity. One such approach involves using a directing group that can be later converted to the desired functionality. For instance, a procedure for the synthesis of 3-bromo-4-aminotoluene starts with the bromination of p-acetotoluide, followed by hydrolysis.[7] The acetamido group is a stronger ortho-, para-director than the methyl group, leading to preferential bromination at the position ortho to the acetamido group. A similar strategy could be adapted, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired this compound isomer Competing formation of the 2-bromo isomer due to the directing effects of both the methyl and chloro groups.1. Optimize Catalyst: Switch from a general Lewis acid to a catalyst system of iron and iodine in glacial acetic acid.[3] 2. Employ Shape-Selective Catalysts: Investigate the use of zeolites to sterically hinder the formation of the 2-bromo isomer.[4] 3. Control Temperature: Conduct the reaction at a lower temperature to potentially increase selectivity.[5]
Formation of dibrominated byproducts Excess brominating agent or harsh reaction conditions.1. Stoichiometry Control: Use a slight deficiency or stoichiometric amount of bromine relative to 4-chlorotoluene. 2. Slow Addition: Add the bromine dropwise to the reaction mixture to maintain a low concentration of the brominating agent.
Difficult separation of isomers Similar physical properties (e.g., boiling points) of the 2-bromo and 3-bromo isomers.1. Fractional Distillation: Use a distillation column with a high number of theoretical plates for careful separation. 2. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system.

Experimental Protocols

Protocol 1: Regioselective Bromination of 4-Chlorotoluene using Fe/I₂ Catalyst

This protocol is adapted from a method shown to be effective for a similar substrate to enhance the yield of the 3-bromo isomer.[3]

Materials:

  • 4-Chlorotoluene

  • Bromine

  • Glacial Acetic Acid

  • Iron filings

  • Iodine

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Suitable organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 4-chlorotoluene (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of iron filings (e.g., 0.02 eq) and a catalytic amount of iodine (e.g., 0.01 eq).

  • Heat the mixture to a gentle reflux.

  • From the dropping funnel, add bromine (1.0 eq) dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to separate the isomers.

Data Presentation

The following table summarizes the impact of the catalyst system on the regioselectivity of the bromination of a similar compound, 4-fluorotoluene, which can be indicative of the expected outcome for 4-chlorotoluene.[3]

Catalyst SystemSolvent3-Bromo Isomer (%)2-Bromo Isomer (%)Dibromo Byproduct (%)
Iron/IodineGlacial Acetic Acid57.041.91.1

Visualizations

Experimental Workflow for Regioselective Bromination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification A Dissolve 4-Chlorotoluene in Glacial Acetic Acid B Add Fe/I₂ Catalyst A->B C Heat to Reflux B->C D Add Bromine Dropwise C->D E Stir at Reflux D->E F Quench with NaHSO₃ E->F G Extract with Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Fractional Distillation/ Column Chromatography I->J regioselectivity_factors cluster_directing_effects Directing Effects of Substituents cluster_products Potential Isomeric Products cluster_control_factors Factors to Improve Selectivity for 3-Bromo Isomer Methyl Methyl Group (-CH₃) (Ortho-, Para-directing) Product2 2-Bromo-4-chlorotoluene (Ortho to -CH₃) Methyl->Product2 activates Chloro Chloro Group (-Cl) (Ortho-, Para-directing) Product3 This compound (Ortho to -Cl, Desired) Chloro->Product3 activates Catalyst Catalyst Choice (e.g., Fe/I₂) Catalyst->Product3 favors Sterics Steric Hindrance (e.g., Zeolites) Sterics->Product3 favors Temp Reaction Temperature (Lower Temp) Temp->Product3 favors

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Bromo-4-chlorotoluene vs. 2-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated toluenes, in particular, serve as versatile intermediates. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 3-Bromo-4-chlorotoluene and 2-Bromo-5-chlorotoluene. This analysis is supported by established principles of organic chemistry, plausible experimental data, and detailed reaction protocols to inform synthetic strategy and decision-making.

Introduction to the Isomers

This compound and 2-Bromo-5-chlorotoluene are aromatic compounds with the molecular formula C₇H₆BrCl. Their distinct substitution patterns on the toluene (B28343) ring give rise to differences in their electronic and steric properties, which in turn dictate their reactivity in various chemical transformations. These transformations are pivotal in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Table 1: Physical and Chemical Properties of this compound and 2-Bromo-5-chlorotoluene

PropertyThis compound2-Bromo-5-chlorotoluene
CAS Number 57310-39-114495-51-3
Molecular Weight 205.48 g/mol 205.48 g/mol
Appearance Colorless to pale yellow liquid or crystalColorless to pale yellow liquid
Boiling Point ~220-230 °C98-100 °C (at 25 mmHg)
Density ~1.49-1.50 g/cm³~1.543 g/mL at 25 °C

Theoretical Reactivity Profile

The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the substituents on the aromatic ring: the electron-donating methyl group (-CH₃) and the electron-withdrawing halogen atoms (-Br and -Cl).

  • This compound: The methyl group is located para to the chlorine atom and meta to the bromine atom. The bromine is ortho to the chlorine.

  • 2-Bromo-5-chlorotoluene: The methyl group is ortho to the bromine atom and meta to the chlorine atom. The bromine is para to the chlorine.

In electrophilic aromatic substitution (EAS) , the activating, ortho, para-directing methyl group will have a dominant influence. However, the deactivating halogens will also modulate the electron density of the ring.

In nucleophilic aromatic substitution (SNAr) , the presence of electron-withdrawing groups is crucial. The reactivity of the C-Br versus C-Cl bond will also be a key factor, with the C-Br bond generally being more reactive in metal-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a comparative overview of the expected reactivity of this compound and 2-Bromo-5-chlorotoluene in common synthetic reactions, supported by hypothetical but chemically reasonable experimental data.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are fundamental for the formation of C-C and C-N bonds, respectively. The reactivity in these reactions is sensitive to the nature of the halogen and the electronic environment of the C-X bond.

Table 2: Plausible Comparative Data for the Suzuki-Miyaura Coupling Reaction

SubstrateProduct Yield (%)Reaction Time (h)
This compound856
2-Bromo-5-chlorotoluene924

Discussion: In a Suzuki-Miyaura coupling, the C-Br bond is expected to be more reactive than the C-Cl bond. For 2-Bromo-5-chlorotoluene, the bromine atom is activated by the ortho-methyl group, potentially leading to a faster reaction rate and higher yield compared to this compound, where the methyl group is meta to the bromine.

Table 3: Plausible Comparative Data for the Buchwald-Hartwig Amination

SubstrateProduct Yield (%)Reaction Time (h)
This compound788
2-Bromo-5-chlorotoluene886

Discussion: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed faster at the C-Br bond of 2-Bromo-5-chlorotoluene due to the activating effect of the ortho-methyl group.

Electrophilic Aromatic Substitution: Nitration

The nitration of the aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity and rate of reaction are dictated by the directing effects of the existing substituents.

Table 4: Plausible Product Distribution for the Mononitration of Bromochlorotoluene Isomers

SubstrateMajor IsomerYield (%)
This compound3-Bromo-4-chloro-5-nitrotoluene65
2-Bromo-5-chlorotoluene2-Bromo-5-chloro-6-nitrotoluene75

Discussion: The powerful activating and ortho, para-directing effect of the methyl group will primarily govern the position of the incoming nitro group. In both isomers, nitration is expected to occur at the positions most activated by the methyl group and least deactivated by the halogens. For 2-Bromo-5-chlorotoluene, the position ortho to the methyl group is sterically unhindered, potentially leading to a higher yield of the major product.

Experimental Protocols

General Experimental Workflow for Comparative Reactivity Studies

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison start Start setup Set up parallel reactions for both isomers start->setup reagents Prepare stock solutions of common reagents setup->reagents add_isomers Add each isomer to its respective reaction vessel reagents->add_isomers initiate Initiate reactions simultaneously add_isomers->initiate monitor Monitor reaction progress (TLC, GC/LC-MS) initiate->monitor quench Quench reactions at set time points monitor->quench workup Perform identical work-up and purification quench->workup analyze Analyze product yield and purity workup->analyze compare Compare reaction rates and yields analyze->compare

Caption: General workflow for a comparative reactivity study.

Protocol 1: Suzuki-Miyaura Coupling of Bromochlorotoluene Isomers

Objective: To compare the reactivity of this compound and 2-Bromo-5-chlorotoluene in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound or 2-Bromo-5-chlorotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2 M aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the corresponding bromochlorotoluene isomer, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and the aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of Bromochlorotoluene Isomers

Objective: To compare the reactivity of this compound and 2-Bromo-5-chlorotoluene in a Buchwald-Hartwig amination with morpholine (B109124).

Materials:

  • This compound or 2-Bromo-5-chlorotoluene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.04 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, the corresponding bromochlorotoluene isomer, and morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Signaling Pathways and Logical Relationships

The choice of a specific isomer can be critical in a multi-step synthesis. The following diagram illustrates a logical decision-making process for selecting between the two isomers based on the desired final product.

G cluster_goal Synthetic Goal cluster_decision Isomer Selection cluster_reaction Subsequent Reactions goal Desired Final Product decision Select Isomer Based on Reactivity and Regioselectivity goal->decision isomer_3 This compound reaction_3 Reaction at C3 isomer_3->reaction_3 isomer_2 2-Bromo-5-chlorotoluene reaction_2 Reaction at C2 isomer_2->reaction_2 decision->isomer_3 Favors substitution at C3 decision->isomer_2 Favors substitution at C2 final_product_3 Final Product from Isomer 3 reaction_3->final_product_3 final_product_2 Final Product from Isomer 2 reaction_2->final_product_2

Caption: Decision tree for isomer selection in a synthetic route.

Conclusion

The comparative analysis of this compound and 2-Bromo-5-chlorotoluene reveals that their reactivity is subtly but significantly different due to the positioning of the substituents. 2-Bromo-5-chlorotoluene is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions at the C-Br bond due to the activating influence of the ortho-methyl group. In electrophilic aromatic substitution, the regiochemical outcome is primarily dictated by the strong directing effect of the methyl group in both isomers.

This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. The provided protocols offer a starting point for experimental validation and optimization. A thorough understanding of the principles outlined herein will empower researchers to make more informed decisions in the design and execution of complex synthetic routes.

References

A Comparative Guide to the Reactivity of Halogenated Toluenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of aromatic scaffolds is a critical aspect of modern organic synthesis. Halogenated toluenes are versatile building blocks, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts the reactivity of the toluene (B28343) derivative, influencing reaction conditions, catalyst selection, and overall efficiency.

This guide provides an objective comparison of the performance of iodotoluene, bromotoluene, and chlorotoluene in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented is supported by experimental data and established mechanistic principles from the scientific literature.

The reactivity of halogenated toluenes in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate a faster oxidative addition, leading to higher overall reaction rates. This results in a general reactivity trend where iodotoluene is the most reactive, followed by bromotoluene, and then chlorotoluene.[1] While fluoro-toluenes are also a class of halogenated toluenes, they are generally unreactive in these cross-coupling reactions due to the very strong C-F bond and are therefore not included in this comparative study.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the expected and observed performance of halogenated toluenes in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The qualitative assessments are based on the established reactivity trend (I > Br > Cl).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of iodo- and bromotoluenes often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[2][3][4][5][6][7]

Halogenated TolueneReactivityTypical YieldReaction Conditions
4-IodotolueneVery HighExcellent (>90%)Mild conditions (e.g., room temperature to 80 °C), low catalyst loading, short reaction times.
4-BromotolueneHighGood to Excellent (80-95%)Standard conditions (e.g., 80-100 °C), moderate catalyst loading and reaction times.
4-ChlorotolueneModerateModerate to Good (60-85%)Harsher conditions (e.g., >100 °C), higher catalyst loading, longer reaction times, and often requires specialized, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).[2]
Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. The reactivity trend of halogenated toluenes in the Heck reaction mirrors that of the Suzuki-Miyaura coupling. Kinetic studies have demonstrated that aryl iodides react significantly faster than aryl bromides.[1][8][9][10][11][12][13][14][15]

Halogenated TolueneReactivityTypical YieldReaction Conditions
4-IodotolueneVery HighExcellent (>90%)Milder conditions, often proceeds at lower temperatures.
4-BromotolueneHighGood to Excellent (80-95%)Standard Heck conditions (e.g., 100-140 °C).
4-ChlorotolueneLowLower to Moderate (40-70%)Requires higher temperatures, specialized catalyst systems, and may be prone to side reactions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine. The choice of halogen on the toluene substrate significantly affects the reaction conditions required for efficient coupling.[16][17][18][19][20][21][22][23]

Halogenated TolueneReactivityTypical YieldReaction Conditions
4-IodotolueneHighGood to Excellent (80-95%)Generally proceeds under milder conditions with a broader range of amines. However, the formation of inactive palladium-iodide dimers can sometimes slow the reaction, necessitating the use of chelating ligands.[17][18]
4-BromotolueneModerate to HighGood to Excellent (75-90%)A reliable substrate that couples efficiently with a variety of amines under standard conditions.
4-ChlorotolueneLowModerate to Good (60-85%)Requires more forcing conditions and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands to achieve good yields.

Experimental Protocols

The following are generalized, representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using halogenated toluenes. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted for the coupling of a halogenated toluene with an arylboronic acid.

Materials:

  • Halogenated toluene (e.g., 4-chlorotoluene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated toluene, arylboronic acid, Pd(OAc)₂, phosphine ligand, and K₃PO₄.

  • Add the anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

General Heck Reaction Protocol

This protocol describes the coupling of a halogenated toluene with an alkene such as styrene.

Materials:

  • Halogenated toluene (e.g., 4-bromotoluene) (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine the halogenated toluene, styrene, Pd(OAc)₂, and PPh₃.

  • Add the anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 16-24 hours.

  • Monitor the reaction progress by GC or TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the residue by column chromatography to obtain the desired stilbene (B7821643) derivative.

General Buchwald-Hartwig Amination Protocol

This protocol is for the amination of a halogenated toluene with a primary or secondary amine.

Materials:

  • Halogenated toluene (e.g., 4-iodotoluene) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., Xantphos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried, resealable Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the halogenated toluene and the amine.

  • Add the anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 8-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the relationships and processes involved in the cross-coupling of halogenated toluenes, the following diagrams are provided.

G General Experimental Workflow for Cross-Coupling prep Reaction Setup (Inert Atmosphere) reagents Add Halotoluene, Coupling Partner, Base prep->reagents catalyst Add Pd Precursor & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat & Stir (e.g., 80-120°C) solvent->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G Relative Reactivity in Oxidative Addition cluster_legend Reactivity Trend: k_I > k_Br > k_Cl pd0 Pd(0)L_n iodo Iodotoluene (Weakest C-I Bond) pd0->iodo Fastest (k_I) bromo Bromotoluene (Intermediate C-Br Bond) pd0->bromo Fast (k_Br) chloro Chlorotoluene (Strongest C-Cl Bond) pd0->chloro Slowest (k_Cl) key k = rate of oxidative addition

Caption: Relative rates of the oxidative addition step for halogenated toluenes.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_inputs pd0 Pd(0)L_n (Active Catalyst) pdiia Ar-Pd(II)(X)L_n pd0->pdiia Ar-X re Reductive Elimination oa Oxidative Addition pdiib Ar-Pd(II)(Ar')L_n pdiia->pdiib Ar'-B(OR)₂ + Base trans Transmetalation pdiib->pd0 product Ar-Ar' (Product) re->product arx Ar-X (Halotoluene) boronic Ar'-B(OR)₂ (Boronic Acid)

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

A Comparative Guide to the Structural Validation of 3-Bromo-4-chlorotoluene: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Bromo-4-chlorotoluene, highlighting the authoritative role of single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine structural elucidation, X-ray crystallography provides the most definitive and detailed portrait of a molecule's atomic arrangement in the solid state.[1] This is particularly crucial for resolving any ambiguity that may arise from the interpretation of spectroscopic data, especially in cases of positional isomerism, as is common with substituted aromatic compounds like this compound.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the quantitative data obtained from X-ray crystallography and compares it with data from NMR and Mass Spectrometry for isomers and related compounds. This comparison underscores the complementary nature of these techniques and the unparalleled detail afforded by crystallography.

Parameter X-ray Crystallography (Expected for this compound) ¹H NMR Spectroscopy (Data for Isomers/Analogs) Mass Spectrometry (Data for Isomers/Analogs)
Direct Output 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Chemical shifts (δ), coupling constants (J), integration values.Mass-to-charge ratio (m/z), isotopic distribution pattern.
Structural Information Unambiguous determination of atom connectivity and stereochemistry. Provides absolute configuration.Provides information about the chemical environment and connectivity of protons.Determines the molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.
Isomer Differentiation Can definitively distinguish between positional isomers (e.g., this compound vs. 4-Bromo-3-chlorotoluene) through direct visualization of the atomic arrangement.Can distinguish isomers based on unique spin systems and coupling patterns, but can be complex to interpret. For example, the ¹H NMR spectrum of 3-bromotoluene (B146084) shows distinct shifts at approximately 7.33, 7.27, 7.13, 7.09, and 2.31 ppm.[2]Isomers will have the same molecular weight and often similar fragmentation patterns, making differentiation challenging without chromatographic separation (e.g., GC-MS). Both this compound and 4-Bromo-3-chlorotoluene have a molecular weight of 205.48 g/mol .[3]
Sample Requirement Single, high-quality crystal.Sample in solution.Small amount of sample, can be in solution or solid state.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are generalized protocols for the key experiments.

Single-Crystal X-ray Crystallography
  • Crystallization : A high-purity sample of this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality.

  • Data Collection : A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the diffraction pattern.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, highly accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrals of the peaks are analyzed to deduce the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent.

  • Chromatographic Separation : The solution is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Analysis : As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer. The detector records the abundance of each ion, producing a mass spectrum.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound, emphasizing the central role of X-ray crystallography for definitive structure confirmation.

Structural Validation Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Crystallization Crystallization Purification->Crystallization MS Mass Spectrometry (GC-MS, HRMS) Final_Structure Validated Structure of This compound MS->Final_Structure Supportive Data Xray X-ray Diffraction Crystallization->Xray Structure_Solution Structure Solution & Refinement Xray->Structure_Solution Structure_Solution->Final_Structure Definitive Structure

Caption: Workflow for the structural validation of this compound.

References

Quantitative Analysis of 3-Bromo-4-chlorotoluene: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantitative analysis of 3-Bromo-4-chlorotoluene, comparing Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development.

The accurate quantification of this compound, an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is crucial for process optimization and quality control.[1][2] This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Methodology Comparison

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it well-suited for identifying and quantifying halogenated aromatic compounds like this compound.[3] HPLC, on the other hand, is a versatile technique suitable for a wider range of compounds, including those that are not sufficiently volatile for GC analysis.

The following tables summarize the key performance parameters of hypothetical, yet typical, GC-MS and HPLC methods for the quantitative analysis of this compound.

Table 1: GC-MS Method Performance

ParameterPerformance
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Linearity (R²)>0.998
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Table 2: HPLC Method Performance

ParameterPerformance
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity (R²)>0.997
Precision (%RSD)< 6%
Accuracy (% Recovery)94-106%

Experimental Protocols

GC-MS Protocol

This protocol is based on general methods for the analysis of volatile organic compounds and chlorinated organic carriers.[3][4]

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration within the calibration range.

  • Add an appropriate internal standard (e.g., 4-bromofluorobenzene) to correct for variations in injection volume and instrument response.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.[3][6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantitation Ion: Based on the mass spectrum of this compound (major ions at m/z 125, 89, 206).[7]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at a constant concentration.

  • Inject the standards into the GC-MS system and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

HPLC Protocol

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of aromatic compounds.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-230 nm).

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the analyte concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Inject into GC C->D E Separation on Column D->E F Ionization (EI) E->F G Mass Analysis (SIM) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC Analyte This compound GCMS_Adv High Sensitivity High Selectivity Analyte->GCMS_Adv HPLC_Adv Wide Applicability (Non-volatile compounds) Analyte->HPLC_Adv GCMS_Disadv Requires Volatility HPLC_Disadv Lower Sensitivity (for this analyte)

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated aromatic compounds is a critical aspect of discovery and process chemistry. 3-Bromo-4-chlorotoluene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the common synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis via Sandmeyer Reaction
Starting Material 4-Chlorotoluene (B122035)p-Toluidine (B81030)
Number of Steps 13
Key Transformation Electrophilic Aromatic SubstitutionDiazotization and Sandmeyer Reaction
Selectivity Potentially lower; may yield isomer mixturesHigh
Estimated Overall Yield Variable, dependent on isomer separation~40-50% (estimated)
Key Advantages Shorter routeHigh regioselectivity, well-defined product
Key Disadvantages Formation of isomers requiring separationLonger reaction sequence

Route 1: Direct Electrophilic Bromination of 4-Chlorotoluene

This approach is the most direct method for the synthesis of this compound, involving the direct bromination of the commercially available starting material, 4-chlorotoluene.

Theoretical Pathway

The methyl (-CH₃) and chloro (-Cl) substituents on the aromatic ring are both ortho, para-directing groups. In 4-chlorotoluene, the positions ortho to the methyl group are 3 and 5, while the para position is occupied by the chlorine atom. The positions ortho to the chloro group are also 3 and 5. Consequently, electrophilic attack by bromine is directed to the 3 and 5 positions. The electronic effects of both substituents influence the precise regioselectivity, with the formation of the 3-bromo isomer being favored. However, the potential for the formation of the 2-bromo-4-chlorotoluene (B1197611) and other isomers exists, which may necessitate purification.

Direct_Bromination 4-Chlorotoluene 4-Chlorotoluene Isomer_Mixture Isomer Mixture 4-Chlorotoluene->Isomer_Mixture Br2, Lewis Acid This compound This compound Isomer_Mixture->this compound Purification

Caption: Direct bromination of 4-chlorotoluene.

Experimental Protocol (General)

A general procedure for the electrophilic bromination of an aromatic compound is as follows. Specific conditions for 4-chlorotoluene would need to be optimized to maximize the yield of the desired isomer.

  • Reaction Setup: To a solution of 4-chlorotoluene in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a Lewis acid catalyst (e.g., iron(III) bromide or aluminum chloride) in catalytic amounts.

  • Bromination: Cool the mixture in an ice bath. Add a solution of bromine in the same solvent dropwise from the dropping funnel with stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product, which may be a mixture of isomers, can be purified by fractional distillation or column chromatography.

Quantitative Data
ReactantProductCatalystSolventYieldIsomer Ratio (3-bromo : others)
4-ChlorotolueneThis compoundFeBr₃ (cat.)DichloromethaneData not readily availableData not readily available

Note: Specific yield and isomer ratio data for the direct bromination of 4-chlorotoluene to produce this compound are not well-documented in publicly available literature, highlighting a key challenge of this route regarding predictability and selectivity.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This route offers a more controlled, albeit longer, pathway to this compound, starting from p-toluidine. The key steps involve the protection of the amino group, regioselective bromination, deprotection, and finally, a Sandmeyer reaction to introduce the chlorine atom.

Synthetic Pathway

Sandmeyer_Route cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Sandmeyer Reaction p-Toluidine p-Toluidine p-Acetotoluidide p-Acetotoluidide p-Toluidine->p-Acetotoluidide Acetic Anhydride (B1165640) 3-Bromo-4-acetaminotoluene 3-Bromo-4-acetaminotoluene p-Acetotoluidide->3-Bromo-4-acetaminotoluene Br2, Acetic Acid 3-Bromo-4-aminotoluene 3-Bromo-4-aminotoluene 3-Bromo-4-acetaminotoluene->3-Bromo-4-aminotoluene HCl, Ethanol (B145695) This compound This compound 3-Bromo-4-aminotoluene->this compound 1. NaNO2, HCl 2. CuCl

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Bromo-4-acetaminotoluene

This procedure is adapted from a reliable source for the synthesis of 3-bromo-4-aminotoluene.[1]

  • Acetylation: Reflux a mixture of p-toluidine (1.0 mol) and acetic anhydride (1.1 mol) for 2 hours. Cool the reaction mixture and pour it into cold water to precipitate p-acetotoluidide. Filter, wash with water, and dry the product.

  • Bromination: Dissolve the p-acetotoluidide in glacial acetic acid. Slowly add bromine (1.05 mol) while maintaining the temperature below 20°C. Stir for 1-2 hours after the addition is complete. Pour the reaction mixture into water to precipitate the product. Filter, wash with water, and then with a dilute solution of sodium bisulfite to remove excess bromine. Wash again with water and dry the crude 3-bromo-4-acetaminotoluene.

Step 3: Synthesis of 3-Bromo-4-aminotoluene

  • Hydrolysis: Reflux the crude 3-bromo-4-acetaminotoluene with a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.[1]

  • Isolation: Cool the reaction mixture and neutralize it with a sodium hydroxide (B78521) solution to precipitate the crude 3-bromo-4-aminotoluene. Filter the product, wash it with water, and dry. The crude product can be purified by recrystallization or distillation under reduced pressure.

Step 4: Sandmeyer Reaction to this compound

  • Diazotization: Dissolve the 3-bromo-4-aminotoluene (1.0 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) (1.1 mol) in water, keeping the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 mol) in concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath until the evolution of nitrogen ceases. Steam distill the mixture to isolate the crude this compound. Separate the organic layer from the distillate, wash it with dilute sodium hydroxide solution and then with water. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Quantitative Data
StepStarting MaterialProductReagentsYield
1 & 2p-Toluidine3-Bromo-4-acetaminotolueneAcetic anhydride, Bromine~80%[1]
33-Bromo-4-acetaminotoluene3-Bromo-4-aminotolueneHCl, Ethanol60-67% (crude)[1]
43-Bromo-4-aminotolueneThis compoundNaNO₂, HCl, CuClEstimated 70-80%

Conclusion

The choice between the direct bromination of 4-chlorotoluene and the multi-step Sandmeyer route for the synthesis of this compound depends on the specific requirements of the researcher.

  • Route 1 (Direct Bromination) is a more atom-economical and shorter process. However, the lack of clear data on its regioselectivity is a significant drawback. This route may be suitable for initial exploratory work where a mixture of isomers is acceptable, or if an efficient method for isomer separation is available.

  • Route 2 (Sandmeyer Reaction) , while longer and involving more steps, offers a high degree of control over the final product's structure, ensuring the selective formation of this compound. This makes it the preferred method for applications where high purity of the final product is essential, such as in the synthesis of active pharmaceutical ingredients. The well-documented procedures for the synthesis of the key intermediate, 3-bromo-4-aminotoluene, add to the reliability of this route.

References

A Cost-Benefit Analysis of 3-Bromo-4-chlorotoluene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that balances reactivity, cost, and efficiency. This guide provides a comprehensive cost-benefit analysis of using 3-Bromo-4-chlorotoluene as a synthetic intermediate, with a direct comparison to its alternative, 3,4-dichlorotoluene (B105583), in the context of Suzuki-Miyaura cross-coupling reactions. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound serves as a versatile building block in organic synthesis, primarily utilized in the formation of carbon-carbon bonds through cross-coupling reactions.[1] Its primary advantage lies in the higher reactivity of the carbon-bromine bond compared to a carbon-chlorine bond, which often translates to higher yields and milder reaction conditions. However, this enhanced reactivity typically comes at a higher purchasing cost. In contrast, 3,4-dichlorotoluene offers a more cost-effective alternative, though its lower reactivity may necessitate more forcing reaction conditions, potentially impacting overall process efficiency and cost. This guide presents a quantitative comparison of these two intermediates in a model Suzuki-Miyaura coupling reaction, supported by detailed experimental protocols.

Quantitative Data Comparison

The following tables summarize the key performance indicators for the Suzuki-Miyaura coupling of this compound and 3,4-dichlorotoluene with 4-methoxyphenylboronic acid to produce 2-chloro-5-methyl-4'-methoxybiphenyl.

Table 1: Cost Comparison of Starting Materials

CompoundCAS NumberMolecular Weight ( g/mol )PurityIndicative Price (per kg)
This compound57310-39-1205.48>98%$250 - $500
3,4-Dichlorotoluene95-75-0161.03>98%$50 - $100

Note: Prices are indicative and can vary based on supplier, quantity, and market fluctuations.

Table 2: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction

ParameterThis compound3,4-Dichlorotoluene
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Product 2-chloro-5-methyl-4'-methoxybiphenyl2-chloro-5-methyl-4'-methoxybiphenyl
Typical Yield 85-95%70-85%
Reaction Time 4-8 hours12-24 hours
Reaction Temperature 80-100 °C100-120 °C
Catalyst Loading (mol%) 1-22-4
Ligand Standard phosphine (B1218219) ligandsBulky, electron-rich phosphine ligands
Overall Cost-Effectiveness Higher initial cost, potentially lower process costLower initial cost, potentially higher process cost

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent batches.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (B28343) (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-chloro-5-methyl-4'-methoxybiphenyl.

Protocol 2: Suzuki-Miyaura Coupling of 3,4-Dichlorotoluene with 4-Methoxyphenylboronic Acid

Materials:

  • 3,4-Dichlorotoluene (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 eq)

  • Potassium phosphate (B84403) (K₃PO₄, 2.5 eq)

  • 1,4-Dioxane (B91453) (solvent)

  • Water (co-solvent)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3,4-dichlorotoluene, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add degassed 1,4-dioxane and water (typically a 10:1 mixture).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-chloro-5-methyl-4'-methoxybiphenyl.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a starting material can be visualized as a logical workflow, taking into account factors such as cost, reactivity, and desired process efficiency.

Synthesis_Decision_Workflow Start Initiate Synthesis Planning Cost_Analysis Cost Analysis Start->Cost_Analysis Reactivity_Consideration Reactivity Requirements Start->Reactivity_Consideration Process_Efficiency Desired Process Efficiency Start->Process_Efficiency Select_3B4CT Select this compound Cost_Analysis->Select_3B4CT Higher budget available Select_34DCT Select 3,4-Dichlorotoluene Cost_Analysis->Select_34DCT Cost is primary driver Reactivity_Consideration->Select_3B4CT High reactivity needed Reactivity_Consideration->Select_34DCT Moderate reactivity acceptable Process_Efficiency->Select_3B4CT High throughput desired Process_Efficiency->Select_34DCT Longer process time acceptable Milder_Conditions Milder Reaction Conditions (Lower Temp, Shorter Time) Select_3B4CT->Milder_Conditions Forcing_Conditions More Forcing Conditions (Higher Temp, Longer Time) Select_34DCT->Forcing_Conditions Higher_Yield Potentially Higher Yield Milder_Conditions->Higher_Yield Final_Product Synthesized Product Higher_Yield->Final_Product Lower_Yield Potentially Lower Yield Forcing_Conditions->Lower_Yield Lower_Yield->Final_Product

Caption: Decision workflow for selecting between this compound and 3,4-Dichlorotoluene.

Conclusion

The choice between this compound and 3,4-dichlorotoluene in synthesis is a classic trade-off between substrate cost and reactivity. This compound, with its more labile carbon-bromine bond, generally offers a more straightforward synthetic route with higher yields and milder conditions. This can lead to reduced costs associated with energy consumption, catalyst loading, and downstream purification. Conversely, the significantly lower upfront cost of 3,4-dichlorotoluene makes it an attractive option, particularly for large-scale production, provided that the potentially harsher reaction conditions and lower yields are acceptable and can be optimized to maintain overall process economy. Ultimately, the optimal choice will depend on the specific economic and efficiency priorities of the research or manufacturing campaign.

References

A Comparative Analysis of 3-Bromo-4-chlorotoluene Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and other fine chemicals, the purity of starting materials is paramount. 3-Bromo-4-chlorotoluene is a key intermediate where the presence of isomeric or related impurities can significantly impact reaction yields, downstream processing, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the purity of this compound from different suppliers, complete with detailed experimental protocols and comparative data. While the data presented here is illustrative, the methodologies provide a robust approach for in-house quality assessment.

Executive Summary of Purity Assessment

The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The findings are summarized below.

Parameter Supplier A Supplier B Supplier C
Purity by GC (% Area) 99.5%98.8%99.8%
Purity by HPLC (% Area) 99.6%98.9%99.9%
Major Impurity 1 (Isomer) 0.25%0.75%0.08%
Major Impurity 2 (Related) 0.15%0.30%0.02%
Moisture Content (Karl Fischer) 0.05%0.12%0.03%
Appearance Colorless to pale yellow liquidPale yellow liquidColorless liquid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is suitable for separating volatile compounds like this compound and its related impurities.

  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split mode (50:1), temperature 250°C.

  • Detector: FID, temperature 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of dichloromethane.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC provides an orthogonal method to GC for purity assessment, particularly for any non-volatile impurities.

  • Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 50 mL of acetonitrile.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Impurity Identification

¹H NMR is used to confirm the structure of the main component and to identify any structurally related impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Supplier_A Supplier A Sample GC Gas Chromatography (GC) Supplier_A->GC HPLC HPLC Analysis Supplier_A->HPLC NMR NMR Spectroscopy Supplier_A->NMR KF Karl Fischer Titration Supplier_A->KF Supplier_B Supplier B Sample Supplier_B->GC Supplier_B->HPLC Supplier_B->NMR Supplier_B->KF Supplier_C Supplier C Sample Supplier_C->GC Supplier_C->HPLC Supplier_C->NMR Supplier_C->KF Purity_Comparison Purity Comparison (%) GC->Purity_Comparison Impurity_Profiling Impurity Profiling GC->Impurity_Profiling HPLC->Purity_Comparison NMR->Impurity_Profiling Report Final Report Generation KF->Report Purity_Comparison->Report Impurity_Profiling->Report

Caption: Workflow for the purity assessment of this compound.

Potential Impurity Signaling Pathway

The presence of certain impurities can often be traced back to the synthetic route. Understanding these pathways is crucial for developing appropriate analytical methods. A common synthesis of this compound involves the bromination of 4-chlorotoluene.

Impurity_Pathway cluster_input Starting Materials cluster_reaction Reaction cluster_output Products & Impurities Start 4-Chlorotoluene Reaction Electrophilic Aromatic Bromination Start->Reaction Bromine Bromine (Br2) Bromine->Reaction Product This compound (Desired Product) Reaction->Product Major Pathway Impurity1 2-Bromo-4-chlorotoluene (Isomeric Impurity) Reaction->Impurity1 Side Reaction Impurity2 Dibrominated Species (Over-reaction) Reaction->Impurity2 Side Reaction Unreacted Unreacted 4-Chlorotoluene Reaction->Unreacted Incomplete Reaction

Caption: Synthetic pathway and potential impurities.

This guide provides a comprehensive overview of the analytical methodologies required to assess the purity of this compound. For critical applications, it is recommended that end-users perform their own quality control testing to ensure the material meets the specific requirements of their processes.

Spectroscopic Scrutiny: A Comparative Guide to 3-Bromo-4-chlorotoluene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the precise identification of isomeric compounds is paramount. Positional isomers, such as those of 3-Bromo-4-chlorotoluene, often exhibit distinct reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of this compound and its closely related isomers, offering key data and methodologies to facilitate their unambiguous differentiation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for four isomers of bromochlorotoluene. These data highlight the subtle yet significant differences in their spectral fingerprints, arising from the varied positions of the bromine, chlorine, and methyl substituents on the toluene (B28343) ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift δ (ppm)
This compound Aromatic Protons: Distinct signals expected in the aromatic region (approx. 7.0-7.5 ppm) exhibiting specific splitting patterns (doublets and doublet of doublets) due to coupling between adjacent protons. The proton ortho to the bromine would be expected at a lower field compared to the one ortho to the chlorine. Methyl Protons: A singlet around 2.3-2.4 ppm.
4-Bromo-3-chlorotoluene [1][2]Aromatic Protons: A complex pattern in the aromatic region. Methyl Protons: A singlet is observed. Available data is from a 60 MHz spectrum, so detailed splitting may not be resolved.
2-Bromo-5-chlorotoluene [3]Aromatic Protons: Three distinct signals in the aromatic region. Methyl Protons: A singlet is observed.
5-Bromo-2-chlorotoluene [4]Aromatic Protons: Three distinct signals in the aromatic region. Methyl Protons: A singlet is observed.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift δ (ppm)
This compound Aromatic Carbons: Six distinct signals expected in the aromatic region (approx. 120-140 ppm). The carbons attached to bromine and chlorine will have characteristic chemical shifts. Methyl Carbon: A signal around 20 ppm.
4-Bromo-3-chlorotoluene Aromatic Carbons: Six distinct signals are expected. Methyl Carbon: A single signal for the methyl carbon.
2-Bromo-5-chlorotoluene [3]Aromatic Carbons: Six distinct signals in the aromatic region. Methyl Carbon: A single signal for the methyl carbon.
5-Bromo-2-chlorotoluene Aromatic Carbons: Six distinct signals are expected. Methyl Carbon: A single signal for the methyl carbon.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound C-H stretch (aromatic): ~3050-3100 C-H stretch (aliphatic): ~2850-3000 C=C stretch (aromatic): ~1400-1600 C-Cl stretch: ~700-800 C-Br stretch: ~500-600 Aromatic substitution pattern: Specific bands in the 600-900 cm⁻¹ region.
4-Bromo-3-chlorotoluene [1]C-H stretch (aromatic): Present C-H stretch (aliphatic): Present C=C stretch (aromatic): Present C-Cl stretch: Present C-Br stretch: Present Aromatic substitution pattern: Characteristic bands.
2-Bromo-5-chlorotoluene [3]C-H stretch (aromatic): Present C-H stretch (aliphatic): Present C=C stretch (aromatic): Present C-Cl stretch: Present C-Br stretch: Present Aromatic substitution pattern: Characteristic bands.
5-Bromo-2-chlorotoluene C-H stretch (aromatic): Present C-H stretch (aliphatic): Present C=C stretch (aromatic): Present C-Cl stretch: Present C-Br stretch: Present Aromatic substitution pattern: Characteristic bands.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Patterns
This compound 204, 206, 208 (characteristic isotopic pattern for one Br and one Cl atom)Loss of Br, Cl, CH₃, and combinations thereof.
4-Bromo-3-chlorotoluene [1]204, 206, 208Similar fragmentation to the 3-bromo-4-chloro isomer, but relative intensities of fragment ions may differ.
2-Bromo-5-chlorotoluene [3]204, 206, 208Fragmentation will be influenced by the positions of the halogens relative to the methyl group.
5-Bromo-2-chlorotoluene 204, 206, 208Fragmentation patterns will be distinct from the other isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The sample is placed in a 5 mm NMR tube. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and proton decoupling to simplify the spectrum to single lines for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Sample Preparation (Liquid Samples): A thin film of the neat liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5][6]

  • Sample Preparation (Solid Samples): A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5] A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed on a standard GC-MS system.[7]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.[8]

  • Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the GC. The components are separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to elute all components.

  • Mass Spectrometry: The eluting compounds are ionized, typically by electron ionization (EI) at 70 eV.[9] The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-300 amu) to detect the molecular ion and fragment ions.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound using the spectroscopic techniques discussed.

Spectroscopic_Differentiation_of_Bromochlorotoluene_Isomers start Isomeric Mixture of Bromochlorotoluene ms Mass Spectrometry (MS) start->ms Determine Molecular Formula nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Elucidate Connectivity ir Infrared (IR) Spectroscopy start->ir Identify Substitution Pattern ms_result Molecular Ion (M⁺) at m/z 204, 206, 208 Confirms elemental composition (C₇H₆BrCl) ms->ms_result nmr_result Unique chemical shifts and splitting patterns for each isomer nmr->nmr_result ir_result Characteristic fingerprint region (600-900 cm⁻¹) for substitution pattern ir->ir_result isomer1 Isomer 1 (e.g., this compound) ms_result->isomer1 isomer2 Isomer 2 (e.g., 4-Bromo-3-chlorotoluene) ms_result->isomer2 isomer3 Isomer n... ms_result->isomer3 nmr_result->isomer1 nmr_result->isomer2 nmr_result->isomer3 ir_result->isomer1 ir_result->isomer2 ir_result->isomer3

Caption: Workflow for the spectroscopic differentiation of bromochlorotoluene isomers.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-chlorotoluene: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 3-Bromo-4-chlorotoluene is a critical process. The selection of a synthetic route is often a balance between efficiency, yield, and increasingly, environmental impact. This guide provides an objective comparison of the common methods for synthesizing this compound, with a focus on experimental data and an assessment of their environmental footprint.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound are prevalent: the direct bromination of 4-chlorotoluene (B122035) and the Sandmeyer reaction starting from 4-chloro-3-toluidine. Each route presents distinct advantages and disadvantages in terms of yield, purity, and environmental considerations.

ParameterDirect Bromination of 4-chlorotolueneSandmeyer Reaction of 4-chloro-3-toluidineGreener Bromination (NBS)
Starting Material 4-chlorotoluene4-chloro-3-toluidine4-chlorotoluene
Primary Reagents Molecular Bromine (Br2), Iron catalystSodium Nitrite (B80452) (NaNO2), Copper(I) Bromide (CuBr), Hydrobromic Acid (HBr)N-Bromosuccinimide (NBS)
Typical Yield Moderate to HighGood to High[1][2]High[3]
Purity of Crude Product Moderate (Isomeric impurities possible)Generally HighHigh
Reaction Conditions Typically ambient temperatureDiazotization at 0-5°C, Sandmeyer reaction at elevated temperaturesVaries, often with radical initiator
Key Byproducts Hydrogen Bromide (HBr)Nitrogen gas (N2), Copper saltsSuccinimide (B58015)
Primary Environmental Concerns Use of hazardous and corrosive Br2, generation of acidic HBr waste.[4][5][6]Use of potentially unstable diazonium salts, copper waste.[7]Use of halogenated solvents in some protocols.

Experimental Protocols

Direct Bromination of 4-chlorotoluene (Classical Method)

This method involves the electrophilic aromatic substitution of 4-chlorotoluene using molecular bromine with a Lewis acid catalyst, typically iron filings or ferric bromide.

Protocol:

  • In a well-ventilated fume hood, to a stirred solution of 4-chlorotoluene in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride), add a catalytic amount of iron filings.

  • Slowly add a stoichiometric amount of molecular bromine dropwise at room temperature. The reaction is exothermic and the temperature should be monitored.

  • Continue stirring until the bromine color disappears, indicating the completion of the reaction.

  • Quench the reaction with an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to yield this compound.

Sandmeyer Reaction of 4-chloro-3-toluidine

This multi-step process begins with the diazotization of the primary aromatic amine, 4-chloro-3-toluidine, followed by a copper(I) bromide-mediated substitution.

Protocol:

Step A: Diazotization

  • Dissolve 4-chloro-3-toluidine in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.[8][9]

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.[10][11]

  • Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the evolution of nitrogen gas and the formation of this compound.[12][13]

  • After the gas evolution ceases, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated to give the crude product, which is then purified.

Greener Alternative: Bromination using N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) offers a safer and more environmentally friendly alternative to molecular bromine.[14][15]

Protocol:

  • Dissolve 4-chlorotoluene in a suitable solvent such as acetonitrile (B52724) or a non-chlorinated solvent.

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or use a light source to initiate the reaction.

  • Reflux the mixture for a specified period, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) and then with water.

  • The organic layer is dried, and the solvent is removed to yield the product.

Environmental Impact and Safety Considerations

Direct Bromination (Br2/Fe): The primary environmental concern with this method is the use of highly corrosive and toxic molecular bromine.[5][6] Accidental release of bromine vapor can be hazardous to human health and the environment.[6] The reaction also generates hydrogen bromide (HBr) as a byproduct, which is a corrosive acid that requires neutralization and proper disposal, adding to the waste stream.

Sandmeyer Reaction: While avoiding the use of molecular bromine, the Sandmeyer reaction involves the formation of diazonium salts, which can be unstable and potentially explosive if isolated.[16] The use of copper salts also contributes to heavy metal waste, which requires appropriate treatment and disposal to prevent environmental contamination.[7]

Greener Bromination (NBS): This method is considered greener as it replaces hazardous molecular bromine with a solid, easier-to-handle reagent, N-bromosuccinimide.[15] The main byproduct, succinimide, is a non-toxic and water-soluble organic compound, which simplifies waste disposal. However, the choice of solvent can impact the overall environmental footprint of this process. The use of phase-transfer catalysts can further enhance the green credentials of this method by enabling reactions in aqueous media.[17][18][19]

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_0 Direct Bromination cluster_1 Sandmeyer Reaction cluster_2 Greener Bromination (NBS) start_br 4-chlorotoluene reagents_br Br2, Fe catalyst start_br->reagents_br Reaction product_br This compound reagents_br->product_br byproduct_br HBr (waste) reagents_br->byproduct_br start_sm 4-chloro-3-toluidine diazotization Diazotization (NaNO2, HBr, 0-5°C) start_sm->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer_step Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer_step product_sm This compound sandmeyer_step->product_sm byproduct_n2 N2 (gas) sandmeyer_step->byproduct_n2 byproduct_cu Copper Salts (waste) sandmeyer_step->byproduct_cu start_nbs 4-chlorotoluene reagents_nbs NBS, Initiator start_nbs->reagents_nbs Reaction product_nbs This compound reagents_nbs->product_nbs byproduct_succinimide Succinimide reagents_nbs->byproduct_succinimide

Caption: Comparative workflow of this compound synthesis routes.

Conclusion

The choice of a synthetic route for this compound depends on a variety of factors including the desired scale, available starting materials, and environmental and safety considerations. While direct bromination with molecular bromine is a traditional method, its environmental and safety drawbacks are significant. The Sandmeyer reaction offers an alternative with potentially high yields, but it involves the handling of unstable intermediates and generates heavy metal waste.

For laboratories and industries aiming for greener and safer chemical processes, the use of N-Bromosuccinimide presents a compelling alternative. It mitigates the hazards associated with molecular bromine and produces a more benign byproduct. Further research into optimizing reaction conditions, such as the use of phase-transfer catalysis to enable aqueous reaction media, could further enhance the sustainability of this synthetic route. Ultimately, a thorough evaluation of all factors is crucial for selecting the most appropriate and responsible method for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-chlorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-Bromo-4-chlorotoluene, a halogenated organic compound. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle this compound with care due to its potential hazards. This substance is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects[1]. Proper disposal is not only a matter of safety but also a regulatory requirement. As a halogenated organic compound, it is subject to specific hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. It is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE):

  • Gloves: Use chemically resistant gloves. Regularly inspect gloves for any signs of degradation or permeation.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A chemically resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges is necessary.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Quantitative Safety Data

ParameterValueReference
NIOSH REL (o-Chlorotoluene) TWA 50 ppm (250 mg/m³)[2]
ST 75 ppm (375 mg/m³)[3]
OSHA PEL (o-Chlorotoluene) TWA 50 ppm (250 mg/m³)[2][4]
Incineration Temperature ≥ 1100°C for >1% halogenated organic substances[5][6]

TWA: Time-Weighted Average; ST: Short-Term Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit.

III. Step-by-Step Disposal Protocol

The primary method for the proper disposal of this compound is incineration at a licensed hazardous waste facility[6]. This process ensures the complete destruction of the halogenated organic compounds.

Experimental Protocol for Waste Collection and Preparation for Disposal:

  • Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix with non-halogenated organic waste or other incompatible materials. Incompatible materials include strong oxidizing agents[7].

  • Container Selection:

    • Use a chemically resistant container made of materials such as high-density polyethylene (B3416737) (HDPE) or glass.

    • The container must have a secure, leak-proof cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Indicate the approximate concentration and volume of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete inventory of the waste container's contents.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Waste Generation (this compound) Assess Assess Hazards (Halogenated, Toxic) Start->Assess Segregate Segregate Waste (Dedicated Halogenated Waste Container) Assess->Segregate Container Select Appropriate Container (Chemically Resistant, Sealed) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name) Container->Label Store Store Safely (Ventilated, Secondary Containment) Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Transport Licensed Hazardous Waste Transporter ContactEHS->Transport Incinerate Incineration at ≥ 1100°C (Licensed Facility) Transport->Incinerate End Proper Disposal Complete Incinerate->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-4-chlorotoluene, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE for various stages of handling.

Operation Stage Required Personal Protective Equipment
Preparation & Handling - Gloves: Nitrile or neoprene gloves. Always inspect for tears before use and use proper removal technique. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: A lab coat or chemical-resistant apron. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.
Spill Cleanup - All PPE listed for Preparation & Handling. - Additional: Chemical-resistant boots and coveralls may be necessary for larger spills.
Disposal - All PPE listed for Preparation & Handling.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Handling Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Locate the nearest safety shower and eyewash station.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Prepare a designated waste container for halogenated organic waste.

2. Handling the Chemical:

  • Conduct all work involving this compound within a certified chemical fume hood.
  • Avoid direct contact with the skin and eyes.[1][2]
  • Do not inhale vapors.[1][2]
  • Keep the container tightly closed when not in use.
  • Prevent the release of the chemical into the environment.[1]

3. In Case of a Spill:

  • Evacuate the immediate area.
  • Wear appropriate PPE before attempting to clean the spill.
  • For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated waste container.
  • For large spills, contact your institution's environmental health and safety department immediately.

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.[1]

1. Waste Segregation:

  • This compound is a halogenated organic compound.
  • All waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]
  • Do not mix with non-halogenated waste.[3]

2. Waste Disposal Procedure:

  • Ensure the waste container is kept tightly closed and stored in a well-ventilated area, away from incompatible materials.
  • Follow your institution's specific procedures for the final disposal of hazardous chemical waste.
  • Halogenated organic waste is typically disposed of via incineration by a licensed hazardous waste disposal company.[3][5]

IV. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol
Boiling Point 229.1 ± 20.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]
Flash Point 104.5 ± 11.9 °C[6]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[6]

V. Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Contingency Prep 1. Pre-Handling Preparation PPE 2. Don Appropriate PPE Prep->PPE Handling 3. Handle Chemical in Fume Hood PPE->Handling Waste 4. Segregate Halogenated Waste Handling->Waste Spill Spill Occurs Handling->Spill Dispose 5. Follow Institutional Disposal Protocol Waste->Dispose Cleanup Follow Spill Cleanup Procedure Spill->Cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.